3-Bromo-4-chlorobenzyl alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-bromo-4-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXLQZNUPRSYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679339 | |
| Record name | (3-Bromo-4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329218-12-4 | |
| Record name | 3-Bromo-4-chlorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329218-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-chlorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-chlorobenzyl alcohol from 3-bromo-4-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview for the chemical synthesis of 3-Bromo-4-chlorobenzyl alcohol, a valuable building block in pharmaceutical research and development. The primary focus is on the reduction of the parent compound, 3-bromo-4-chlorobenzoic acid. This document delves into the mechanistic underpinnings of carboxylic acid reduction, evaluates the suitability of various reducing agents, and presents a detailed, field-tested protocol for the synthesis. Safety considerations, purification techniques, and analytical characterization of the final product are also thoroughly addressed to ensure a robust and reproducible methodology.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules. Its halogenated aromatic scaffold provides a versatile platform for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations. The ability to selectively modify the bromine and chlorine substituents, as well as the benzylic alcohol, allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
The reduction of the readily available 3-bromo-4-chlorobenzoic acid is the most direct and common route to obtaining this key intermediate. A successful and scalable synthesis is therefore of paramount importance for advancing research in areas such as oncology, infectious diseases, and neurology, where similar structural motifs are frequently encountered.
The Chemical Rationale: Understanding Carboxylic Acid Reduction
The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. This process involves the reduction of the carbonyl group within the carboxylic acid moiety. Mechanistically, this is a challenging reaction due to the resonance stabilization of the carboxylate anion, which renders the carbonyl carbon less electrophilic.
Powerful reducing agents capable of delivering a hydride ion (H⁻) are necessary to overcome this stability. The general mechanism proceeds through a multi-step pathway.[1][2] First, an acid-base reaction occurs between the acidic proton of the carboxylic acid and the hydride reagent.[1][2] This is followed by the nucleophilic attack of a hydride ion on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent steps involve the elimination of a metal-oxo species and further reduction of the transiently formed aldehyde to the corresponding primary alcohol.[1][2] It is important to note that the aldehyde is typically not isolable as it is more reactive than the starting carboxylic acid and is immediately reduced under the reaction conditions.[2][3][4]
Selecting the Optimal Reducing Agent: A Comparative Analysis
The choice of reducing agent is critical for a successful and safe synthesis. Several options are available, each with its own advantages and disadvantages in terms of reactivity, selectivity, and handling requirements.
| Reducing Agent | Formula | Key Advantages | Key Disadvantages | Typical Solvents |
| Lithium Aluminum Hydride | LiAlH₄ | Highly reactive, reduces a wide range of functional groups including carboxylic acids and esters.[5][6] | Pyrophoric, reacts violently with water and protic solvents.[7][8][9] Requires strict anhydrous conditions and careful workup.[10] | Anhydrous ethers (e.g., THF, Diethyl ether)[10] |
| Borane Tetrahydrofuran Complex | BH₃·THF | Highly selective for carboxylic acids over many other functional groups.[11] Safer to handle than LiAlH₄. | Less reactive than LiAlH₄. Can be unstable upon storage and may decompose.[12] | Tetrahydrofuran (THF)[13] |
| Borane Dimethyl Sulfide Complex | BH₃·SMe₂ | More stable and soluble than BH₃·THF.[13] | Has a strong, unpleasant odor. | Tetrahydrofuran (THF), Dichloromethane (DCM) |
For the synthesis of this compound, both Lithium Aluminum Hydride (LAH) and Borane complexes are viable options. LAH is a more potent reducing agent, ensuring a complete and rapid reaction.[5][6][9] However, its hazardous nature necessitates specialized handling procedures and equipment.[7][8][14][15] Borane complexes, particularly BH₃·THF, offer a safer alternative with excellent selectivity for the carboxylic acid group, minimizing the risk of over-reduction or side reactions.[11]
This guide will provide protocols for both approaches, allowing researchers to choose the most appropriate method based on their laboratory capabilities and safety infrastructure.
Experimental Protocols
Method A: Reduction using Lithium Aluminum Hydride (LAH)
This protocol is designed for researchers experienced in handling pyrophoric reagents.
Reaction Scheme:
A simplified reaction scheme for the LAH reduction.
Materials and Equipment:
-
3-Bromo-4-chlorobenzoic acid
-
Lithium Aluminum Hydride (LAH) powder
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite
-
Ethyl acetate (for quenching)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere, carefully add a solution of 3-bromo-4-chlorobenzoic acid in anhydrous THF dropwise to a stirred suspension of LAH in anhydrous THF at 0 °C (ice bath).[6][14] The use of a dropping funnel allows for controlled addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath.[14][16] Cautiously and slowly add ethyl acetate to quench any excess LAH.[10][17] Following this, perform a Fieser workup by sequentially and dropwise adding water, followed by 15% aqueous NaOH, and then another portion of water.[5][14][16] The amounts are typically calculated based on the initial mass of LAH used.
-
Filtration and Extraction: Stir the resulting granular precipitate at room temperature.[14] Add anhydrous magnesium sulfate to ensure complete drying.[14][16] Filter the mixture through a pad of Celite and wash the filter cake with diethyl ether or THF.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Safety Precautions for LAH:
-
LAH is a highly reactive and flammable solid that reacts violently with water, releasing flammable hydrogen gas.[7][10][18]
-
All manipulations should be carried out under a dry, inert atmosphere (nitrogen or argon) in a fume hood.[7][8]
-
Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves, is mandatory.[8][14]
-
Use plastic or ceramic spatulas for transferring LAH to avoid static sparks.[14]
-
A Class D fire extinguisher for combustible metals and a container of dry sand should be readily accessible.[7][15]
Method B: Reduction using Borane Tetrahydrofuran Complex (BH₃·THF)
This protocol offers a safer alternative to the LAH reduction.
Reaction Scheme:
A simplified reaction scheme for the Borane-THF reduction.
Materials and Equipment:
-
3-Bromo-4-chlorobenzoic acid
-
Borane tetrahydrofuran complex (BH₃·THF) solution (typically 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol or Ethanol
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Step-by-Step Procedure:
-
Preparation: In a flask under an inert atmosphere, dissolve 3-bromo-4-chlorobenzoic acid in anhydrous THF. Cool the solution to 0 °C using an ice bath.
-
Reaction: Add the BH₃·THF solution dropwise to the stirred solution of the carboxylic acid.[13] After the addition, allow the mixture to warm to room temperature and continue stirring. The reaction may require gentle heating to proceed to completion.[13] Monitor the reaction by TLC.
-
Quenching and Workup: Cool the reaction mixture to 0 °C and slowly add methanol or ethanol to quench the excess borane.[13] Be aware of potential effervescence due to hydrogen gas evolution.[13][19] After stirring, pour the mixture into water and extract the product with DCM or EtOAc.[13]
-
Washing and Drying: Wash the combined organic layers successively with water and brine solution.[13] Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13]
Safety Precautions for BH₃·THF:
-
BH₃·THF solutions can decompose, releasing flammable hydrogen gas.[12] It is recommended to store them at low temperatures (0-5 °C).[12]
-
Reactions should be conducted in a well-ventilated fume hood under an inert atmosphere.[19]
-
The quenching process can be exothermic and produce hydrogen gas; therefore, it must be done slowly and with adequate cooling.[19][20]
Purification and Characterization
Purification:
Column chromatography is the most common method for purifying the final product. A gradient elution using a mixture of hexane and ethyl acetate is typically effective. For larger scale purifications, vacuum distillation can also be considered.[21]
Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns for the aromatic and benzylic protons and carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption for the hydroxyl (-OH) group and absorptions corresponding to the aromatic C-H and C-C bonds.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
Conclusion
The synthesis of this compound from 3-bromo-4-chlorobenzoic acid is a robust and reproducible process. The choice between using lithium aluminum hydride or a borane complex as the reducing agent will depend on the specific laboratory setup and safety considerations. By following the detailed protocols and safety guidelines outlined in this guide, researchers and drug development professionals can confidently and efficiently produce this valuable intermediate for their synthetic endeavors.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jackwestin.com [jackwestin.com]
- 4. Khan Academy [khanacademy.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. research.uga.edu [research.uga.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. byjus.com [byjus.com]
- 11. Borane Reagents [organic-chemistry.org]
- 12. Borane Tetrahydrofuran [commonorganicchemistry.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nj.gov [nj.gov]
- 16. Workup [chem.rochester.edu]
- 17. adichemistry.com [adichemistry.com]
- 18. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. researchgate.net [researchgate.net]
- 20. orgsyn.org [orgsyn.org]
- 21. benchchem.com [benchchem.com]
Introduction: A Strategic Intermediate in Medicinal Chemistry
An In-Depth Technical Guide to 3-Bromo-4-chlorobenzyl alcohol (CAS No. 329218-12-4): Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of this compound, a key halogenated building block in modern organic synthesis. Intended for researchers, chemists, and drug development professionals, this document details the compound's physicochemical properties, presents a robust synthetic protocol, outlines methods for its analytical characterization, and explores its reactivity and strategic applications. Particular emphasis is placed on its role as a versatile intermediate for creating complex molecular architectures relevant to the pharmaceutical and agrochemical industries.
Halogenated organic compounds are foundational to drug discovery, with chlorine-containing molecules representing a significant portion of FDA-approved pharmaceuticals.[1] The presence of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. This compound (IUPAC Name: (3-bromo-4-chlorophenyl)methanol) emerges as a particularly valuable bifunctional intermediate.[2][3] Its structure incorporates a reactive benzyl alcohol moiety, suitable for oxidation or conversion to a leaving group, and a di-halogenated aromatic ring, which offers two distinct handles (bromine and chlorine) for advanced cross-coupling reactions. This unique combination allows for the sequential and regioselective elaboration of molecular scaffolds, a critical advantage in the synthesis of novel therapeutic agents and complex organic materials.[4]
Physicochemical and General Information
The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 329218-12-4 | [2][5][6][7] |
| Molecular Formula | C₇H₆BrClO | [2][6][7] |
| Molecular Weight | 221.48 g/mol | [2][6] |
| IUPAC Name | (3-bromo-4-chlorophenyl)methanol | [2][3] |
| Appearance | White to off-white solid | [8] |
| Purity | Typically ≥97% | [2][9] |
| SMILES | OCC1=CC=C(Cl)C(Br)=C1 | [2][8] |
| InChI Key | UAMPSBOTQHHEIA-UHFFFAOYSA-N | [10] |
| Storage Temperature | 2-8°C | [2][9] |
Synthesis and Manufacturing
The most reliable and scalable synthesis of this compound involves the reduction of its corresponding carboxylic acid, 3-bromo-4-chlorobenzoic acid. The following protocol is adapted from established methods for analogous halogenated benzyl alcohols and represents a field-proven approach.[11][12]
Experimental Protocol: Reduction via Mixed Anhydride Intermediate
This two-step, one-pot procedure is favored for its high efficiency and avoidance of harsh reducing agents like lithium aluminum hydride, making it safer and more amenable to scale-up.
Step 1: Formation of the Mixed Anhydride
-
In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromo-4-chlorobenzoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.05 eq.) dropwise to the solution to act as a base.
-
Slowly add methyl chloroformate (1.05 eq.) via the dropping funnel. The formation of triethylamine hydrochloride is observed as a white precipitate.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for an additional 40-60 minutes to ensure complete formation of the mixed anhydride.
Causality Insight: The conversion of the carboxylic acid to a mixed anhydride significantly increases the reactivity of the carbonyl carbon. This "activation" step is crucial because sodium borohydride is not potent enough to reduce a standard carboxylic acid directly but will efficiently reduce the more electrophilic anhydride.
Step 2: Reduction to the Alcohol
-
Cool the reaction mixture back down to 10-15°C.
-
In a separate beaker, prepare a solution of sodium borohydride (NaBH₄, 1.5 eq.) in water.
-
Add the aqueous NaBH₄ solution dropwise to the stirred reaction mixture, carefully monitoring the temperature to keep it below 20°C.
-
After the addition is complete, allow the reaction to stir for 3-4 hours at room temperature.
-
Quench the reaction by pouring the mixture into water and acidifying with dilute hydrochloric acid to neutralize any excess borohydride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., methylene chloride or ethyl acetate).[11][12]
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
Trustworthiness - A Self-Validating System: The crude product should be purified, typically by column chromatography on silica gel or recrystallization. The identity and purity of the final product must be rigorously confirmed using the analytical methods described in Section 4.0 before its use in subsequent synthetic steps.
Spectroscopic and Analytical Characterization
Confirming the structure and purity of this compound is essential. The following data are characteristic of the compound.
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals. The benzylic methylene protons (-CH₂OH) typically appear as a singlet around δ 4.7 ppm. The three aromatic protons will appear in the δ 7.2-7.8 ppm region, exhibiting a complex splitting pattern (likely a doublet, a singlet-like signal, and a doublet) consistent with the 1,2,4-trisubstituted pattern. The hydroxyl proton (-OH) will present as a broad singlet, the position of which is concentration and solvent-dependent.[13][14][15]
-
¹³C NMR: The spectrum will show the benzylic carbon (-CH₂OH) at approximately δ 63-65 ppm. Six distinct signals are expected in the aromatic region (δ 120-142 ppm), with the carbons directly attached to the halogens showing characteristic shifts.[16]
-
Mass Spectrometry (MS): This technique is definitive for confirming the presence of both bromine and chlorine. Due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion peak will exhibit a highly characteristic cluster. The spectrum will show peaks for [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ with a predictable intensity ratio, providing unambiguous confirmation of the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A C-O stretching band is also expected around 1050 cm⁻¹.
Reactivity and Applications in Organic Synthesis
This compound is a strategic precursor for synthesizing more complex molecules. Its primary transformations are centered on the alcohol functionality and the halogenated aromatic ring.
Key Synthetic Transformations
-
Oxidation: The benzyl alcohol can be selectively oxidized to 3-bromo-4-chlorobenzaldehyde using mild reagents like pyridinium chlorochromate (PCC) or to 3-bromo-4-chlorobenzoic acid using stronger oxidants like potassium permanganate. This provides access to different functional groups for further chemistry.
-
Conversion to Benzyl Halide: The hydroxyl group can be readily converted into a better leaving group. For instance, reaction with thionyl chloride (SOCl₂) cleanly produces 3-bromo-4-chloro-1-(chloromethyl)benzene.[17] This halide is an excellent electrophile for Sₙ2 reactions, enabling the introduction of various nucleophiles (e.g., amines, cyanides, thiols).[18]
-
Cross-Coupling Reactions: The bromine atom is significantly more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This differential reactivity allows for the selective introduction of an aryl, alkyl, or vinyl group at the C3 position while leaving the chlorine at C4 intact for a potential subsequent coupling reaction under more forcing conditions.
Workflow: Scaffold Diversification
The following diagram illustrates a typical workflow demonstrating the utility of this compound in creating a diverse library of compounds.
Caption: Synthetic utility of this compound.
Safety, Handling, and Storage
Proper handling of this compound is crucial for laboratory safety. The compound is classified with specific hazards that require appropriate precautions.
| Hazard Information | Precautionary Measures |
| GHS Pictogram: Irritant |
|
| Signal Word: Warning | |
| Hazard Statements: | |
| H315: Causes skin irritation.[9] | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation.[9] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
| H335: May cause respiratory irritation.[9] | P261: Avoid breathing dust/fumes/vapors. Use only outdoors or in a well-ventilated area.[9] |
-
Handling: All manipulations should be performed in a well-ventilated fume hood.[19] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[20] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.[19] Recommended storage temperature is between 2-8°C to ensure long-term stability.[2][9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined reactivity, bifunctional nature, and commercial availability make it an indispensable building block for the construction of complex molecular entities. For researchers in drug discovery and materials science, mastering the handling and synthetic manipulation of this compound opens pathways to novel structures with potentially significant biological or physical properties.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 97.00% | CAS: 329218-12-4 | AChemBlock [achemblock.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pschemicals.com [pschemicals.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 7. This compound [oakwoodchemical.com]
- 8. 329218-12-4 (3-Bromo-4-chlorophenyl)methanol (3-溴-4-氯苯基)甲醇 -Win-Win Chemical [win-winchemical.com]
- 9. aobchem.com [aobchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. rsc.org [rsc.org]
- 14. 4-Chlorobenzyl alcohol(873-76-7) 1H NMR spectrum [chemicalbook.com]
- 15. 4-Chlorobenzyl alcohol | C7H7ClO | CID 13397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. prepchem.com [prepchem.com]
- 18. byjus.com [byjus.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 3-Bromo-4-chlorobenzyl Alcohol
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on 3-Bromo-4-chlorobenzyl alcohol, a halogenated aromatic compound of interest in synthetic organic chemistry and as a building block in pharmaceutical and materials science. This document moves beyond a simple recitation of data points to provide actionable insights into its synthesis, characterization, and safe handling, grounded in established chemical principles.
Core Physicochemical Properties
This compound is a disubstituted benzyl alcohol. The strategic placement of bromide and chloride atoms on the aromatic ring significantly influences its reactivity, polarity, and spectroscopic signature. Understanding these core properties is the foundation for its effective use in research and development.
Its identity and fundamental characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 221.48 g/mol | [1][2] |
| Molecular Formula | C₇H₆BrClO | [1][2][3] |
| CAS Number | 329218-12-4 | [1][2] |
| IUPAC Name | (3-bromo-4-chlorophenyl)methanol | [2] |
| MDL Number | MFCD08059085 | [1] |
| Purity (Typical) | ≥97% | [2] |
| Physical Form | Solid | [4] |
| Storage Conditions | Sealed in a dry environment at room temperature. | [1][4] |
Synthesis Pathway and Experimental Protocol
The most common and direct route to synthesizing this compound is through the reduction of a suitable carbonyl precursor, typically 3-bromo-4-chlorobenzoic acid or its corresponding aldehyde. The choice of reducing agent is critical and depends on the starting material and desired reaction conditions.
Causality in Synthesis: The reduction of a carboxylic acid is a more demanding transformation than the reduction of an aldehyde. While a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) could be used, it is often pyrophoric and requires strictly anhydrous conditions. A safer and highly effective alternative for reducing carboxylic acids involves a two-step, one-pot process: activation of the carboxylic acid followed by reduction with a milder hydride reagent like Sodium Borohydride (NaBH₄). This method avoids the hazards of LiAlH₄ while achieving high yields.
Workflow: Synthesis via Reductive Pathway
Caption: Synthesis workflow for this compound.
Detailed Laboratory Protocol
This protocol is adapted from a well-established procedure for the synthesis of structurally similar benzyl alcohols.[5][6]
-
Activation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3-bromo-4-chlorobenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to 0-10°C using an ice bath. Add triethylamine (1.1 equivalents) followed by a dropwise addition of methyl chloroformate (1.1 equivalents). Stir the reaction mixture at this temperature for 40-60 minutes. The formation of a precipitate (triethylamine hydrochloride) is indicative of the reaction proceeding.
-
Reduction: In a separate beaker, prepare a solution of sodium borohydride (2.5 equivalents) in water. Add this aqueous solution dropwise to the reaction mixture, ensuring the temperature is maintained between 10°C and 20°C.
-
Expert Insight: The exotherm from the borohydride addition must be carefully controlled to prevent side reactions. A slow, controlled addition is paramount for achieving a high yield and purity.
-
-
Reaction Monitoring & Quenching: Allow the reaction to stir at room temperature for at least 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. Once complete, carefully pour the reaction mixture into water to quench any unreacted borohydride.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as methylene chloride or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers and dry over an anhydrous salt like magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator. The resulting crude product can be further purified by column chromatography if necessary, yielding the final product.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized this compound is a critical, self-validating step in any experimental workflow.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the benzylic protons (-CH₂OH) as a singlet around 4.5-4.7 ppm. The aromatic protons will appear as a multiplet pattern in the 7.2-7.6 ppm region, consistent with a 1,2,4-trisubstituted benzene ring. The hydroxyl proton (-OH) will appear as a broad singlet, the position of which is concentration and solvent dependent.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), providing definitive structural confirmation. The expected monoisotopic mass is approximately 219.92 Da.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong, broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol group. A sharp peak around 1000-1100 cm⁻¹ for the C-O stretch is also expected.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this exact isomer is not universally available, data from closely related isomers like 3-bromobenzyl alcohol provides critical guidance.[7][8][9]
Hazard Profile:
-
Skin Irritation: May cause skin irritation upon contact.[7]
-
Eye Irritation: Can cause serious eye irritation.[7]
-
Inhalation/Ingestion: May be harmful if inhaled or swallowed.[7]
Personal Protective Equipment (PPE) and Handling:
-
Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves before use and dispose of them properly after handling.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[7]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, especially when handling the solid powder or creating solutions.[7][8]
-
General Hygiene: Wash hands thoroughly after handling.[7]
Storage: Store the compound in a tightly sealed container in a dry, well-ventilated place at room temperature.[1]
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]
Conclusion
This compound is a valuable chemical intermediate whose utility is unlocked through a clear understanding of its fundamental properties. Its molecular weight of 221.48 g/mol is a key parameter for stoichiometric calculations in reaction planning. By following robust synthesis protocols, employing rigorous analytical characterization, and adhering to strict safety guidelines, researchers can confidently and effectively utilize this compound in their advanced research and development programs.
References
- 1. 329218-12-4|this compound|BLD Pharm [bldpharm.com]
- 2. This compound 97.00% | CAS: 329218-12-4 | AChemBlock [achemblock.com]
- 3. This compound [oakwoodchemical.com]
- 4. 3-Bromo-2-chlorobenzyl Alcohol | 1261524-75-7 [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
Navigating the Solution: A Comprehensive Guide to the Solubility of 3-Bromo-4-chlorobenzyl Alcohol in Organic Solvents
An In-depth Technical Guide for Researchers
Introduction: The Challenge of a Bifunctional Building Block
3-Bromo-4-chlorobenzyl alcohol is a halogenated aromatic alcohol of significant interest in synthetic organic chemistry. Its utility as a precursor in the development of pharmaceuticals and other complex organic molecules is predicated on its reactivity and, critically, its solubility. The presence of both a polar hydroxyl group and a halogenated, nonpolar aromatic ring imparts a distinct physicochemical profile that complicates solvent selection. For researchers in drug development and process chemistry, understanding and predicting the solubility of this compound is not merely a matter of convenience; it is a cornerstone of reaction design, purification strategy, and formulation development. An incorrect solvent choice can lead to poor reaction kinetics, challenging product isolation, and ultimately, project delays.
This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound. We will dissect its molecular structure to predict its behavior in various solvent classes, provide a robust experimental protocol for quantitative solubility determination, and offer insights into the interpretation of these results.
Theoretical Framework: Predicting Solubility from First Principles
The solubility of any solute in a given solvent is governed by the fundamental principle of "like dissolves like."[1][2] This adage is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of this compound, we must first analyze its molecular structure and the forces it can exert.
Molecular Structure Analysis:
-
The Polar Head: The primary alcohol group (-CH₂OH) is the molecule's primary source of polarity. The oxygen-hydrogen bond is highly polarized, allowing the molecule to act as both a hydrogen bond donor (via the hydrogen) and a hydrogen bond acceptor (via the oxygen's lone pairs). This feature strongly favors solubility in polar protic solvents.[3][4]
-
The Nonpolar Body: The benzene ring is inherently nonpolar and hydrophobic. The addition of two halogen atoms, bromine and chlorine, further increases the molecule's molecular weight and surface area. While the C-Br and C-Cl bonds are polar, the overall effect of the substituted ring is a significant contribution to its nonpolar character, favoring interactions through London dispersion forces with nonpolar solvents. The halogens also contribute to dipole-dipole interactions.
Based on this bifunctional nature, this compound is expected to exhibit nuanced solubility, being neither extremely soluble in very polar solvents like water nor in purely nonpolar solvents like hexane. Its solubility profile will be dictated by a solvent's ability to effectively solvate both the polar alcohol group and the nonpolar halogenated ring.
Predicted Solubility Profile in Common Organic Solvents
While precise quantitative data for this compound is not widely published, we can construct a robust qualitative and semi-quantitative prediction based on its structure and the known properties of analogous compounds like benzyl alcohol.[4][5][6][7] Benzyl alcohol itself is moderately soluble in water (~4 g/100 mL) and miscible with many organic solvents.[4][5] The addition of bromo and chloro groups will generally decrease aqueous solubility due to increased hydrophobicity and molecular weight, while potentially enhancing solubility in solvents with moderate polarity and polarizability.
Table 1: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Moderate | These solvents are excellent hydrogen bond donors and acceptors, effectively solvating the alcohol group. The alkyl portion can interact favorably with the aromatic ring. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting well with the -OH group. Their organic character also allows for solvation of the aromatic ring. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic rings of these solvents can engage in favorable π-π stacking interactions with the phenyl ring of the solute. However, they lack the ability to hydrogen bond with the alcohol group, limiting overall solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The polarity and polarizability of these solvents allow for effective solvation of the entire molecule, accommodating both the polar -OH group and the halogenated ring through dipole-dipole and dispersion forces. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | These solvents interact only through weak London dispersion forces. They cannot effectively solvate the polar alcohol group, leading to poor solubility as the solute-solute hydrogen bonds are stronger than any potential solute-solvent interactions. |
| Aqueous | Water | Very Low | The large, hydrophobic halogenated aromatic ring dominates the molecule's character, overcoming the hydrogen bonding capability of the single alcohol group. Solubility is expected to be significantly lower than that of benzyl alcohol. |
Experimental Workflow for Solubility Determination
To move from prediction to practical application, quantitative measurement is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent.[3][8]
Below is a logical workflow for this process, from initial screening to final quantification.
Caption: Workflow for determining the solubility of this compound.
Detailed Experimental Protocol: Isothermal Shake-Flask Method
This protocol provides a self-validating system for obtaining accurate solubility data.
1. Materials and Equipment:
-
This compound (purity >97%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg precision)
-
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Autosampler vials for analysis
-
Calibrated HPLC-UV or UV-Vis spectrophotometer
2. Procedure:
-
Step 1: Preparation of Slurries:
-
To a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at equilibrium. Record the exact mass added.
-
Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the desired solvent to each vial.
-
Securely cap each vial. Prepare each solvent in triplicate for statistical validity.
-
-
Step 2: Equilibration (Trustworthiness Pillar):
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the vials for a period sufficient to reach equilibrium. Causality: A 24 to 48-hour period is recommended because it allows sufficient time for the dissolution process to reach a thermodynamic steady state, ensuring the measured concentration is the true equilibrium solubility and not a transient value.
-
-
Step 3: Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for 2-4 hours to allow coarse particles to settle.
-
Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the remaining solid. Causality: Centrifugation is critical to remove the bulk of the undissolved solid, preventing premature clogging of the fine syringe filter in the next step.
-
Immediately after centrifugation, carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter directly into a clean, labeled autosampler vial. Causality: Filtration removes any remaining microscopic particles, ensuring that the analyzed solution is truly saturated and free of solid matter, which would artificially inflate the measured concentration.
-
-
Step 4: Analysis (Concentration Determination):
-
Prepare a series of calibration standards of this compound in the solvent of interest at known concentrations.
-
Analyze the filtered samples and calibration standards using a validated analytical method (e.g., HPLC-UV). The wavelength for UV detection should be set to the λ_max of the compound to ensure maximum sensitivity.
-
Construct a calibration curve (Absorbance vs. Concentration) and determine the concentration of the saturated solutions from their instrument response.
-
3. Data Calculation and Presentation:
-
Calculate the solubility using the determined concentration. Ensure units are clearly stated (e.g., mg/mL, g/100 mL, or mol/L).
-
Present the final quantitative data in a clear, structured table.
Table 2: Experimental Solubility Data Template
| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation | Solubility (mol/L) |
| e.g., Methanol | 25.0 | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| e.g., Dichloromethane | 25.0 | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| e.g., Toluene | 25.0 | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| e.g., Hexane | 25.0 | [Experimental Value] | [Calculated Value] | [Calculated Value] |
Safety, Handling, and Disposal
As a halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[10] Consult the Safety Data Sheet (SDS) for the compound and all solvents used for specific handling and disposal information.[11][12] Waste should be disposed of in accordance with institutional and local regulations for halogenated organic waste.
Conclusion
The solubility of this compound is a critical parameter that dictates its application in organic synthesis and formulation. While its bifunctional nature—possessing both a polar alcohol group and a nonpolar halogenated aromatic ring—makes a priori prediction complex, a systematic approach grounded in the principles of intermolecular forces allows for a robust qualitative assessment. This theoretical understanding, when combined with the rigorous experimental protocol detailed in this guide, empowers researchers to generate the precise, reliable quantitative data needed to optimize their scientific endeavors. By following this workflow, scientists can confidently select appropriate solvent systems, ensuring efficient, reproducible, and scalable results.
References
- 1. chem.ws [chem.ws]
- 2. Khan Academy [khanacademy.org]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 6. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. manavchem.com [manavchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
spectroscopic data for 3-Bromo-4-chlorobenzyl alcohol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-chlorobenzyl alcohol
This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unambiguous identification and characterization of this compound (CAS No. 329218-12-4). As direct experimental spectra for this specific compound are not universally published, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to present a robust, predictive profile. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify this molecule and distinguish it from its isomers.
This compound possesses a strategically substituted aromatic ring that gives rise to a unique and predictable spectroscopic fingerprint. The molecule's structure consists of a benzyl alcohol core with a bromine atom at position 3 and a chlorine atom at position 4.
The electron-withdrawing inductive effects of the halogen substituents, combined with the influence of the hydroxymethyl group, create a distinct electronic environment for each proton and carbon atom. This allows for precise structural elucidation through a combination of spectroscopic techniques. The presence of both bromine and chlorine, each with characteristic isotopic abundances, provides an exceptionally clear signature in mass spectrometry.
A Comprehensive Technical Guide to 3-Bromo-4-chlorobenzyl Alcohol for Advanced Research and Development
This guide provides an in-depth analysis of 3-Bromo-4-chlorobenzyl alcohol (CAS No. 329218-12-4), a critical building block for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial availability, key suppliers, synthesis rationale, quality control parameters, and safe handling protocols, offering field-proven insights to support your research endeavors.
Strategic Importance in Medicinal Chemistry
This compound is a substituted aromatic alcohol featuring a unique halogenation pattern. The presence of both bromine and chlorine atoms on the benzene ring offers distinct reactivity profiles, making it a versatile intermediate in the synthesis of complex organic molecules. The bromine atom, for instance, is an excellent functional group for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental for creating new carbon-carbon bonds. The benzylic alcohol moiety provides a reactive site for oxidation to the corresponding aldehyde or carboxylic acid, or for etherification and esterification to introduce diverse side chains. This dual reactivity is instrumental in the construction of novel molecular scaffolds with potential therapeutic applications. While specific active pharmaceutical ingredients (APIs) directly utilizing this starting material are not broadly disclosed in publicly available literature, its structural motifs are prevalent in compounds targeting a range of diseases. The strategic placement of halogens can significantly influence a molecule's pharmacokinetic properties, including lipophilicity and metabolic stability.
Commercial Availability and Supplier Landscape
This compound is readily available from a variety of chemical suppliers, catering to needs ranging from laboratory-scale research to bulk manufacturing. The typical purity offered is ≥97%, suitable for most synthetic applications. When selecting a supplier, it is crucial to consider not only the price but also the company's quality management systems, transparency in documentation (e.g., Certificate of Analysis), and ability to provide larger quantities if a project progresses.
Below is a comparative table of prominent suppliers:
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | 329218-12-4[1] | C₇H₆BrClO | 221.48 | ≥97% | 1g, 5g, 10g |
| Oakwood Chemical | 329218-12-4[2] | C₇H₆BrClO | 221.49[2] | Not specified | 1g, 5g, 25g, 100g |
| Advanced ChemBlocks | 329218-12-4 | C₇H₆BrClO | 221.48 | 97.00% | Inquire for quantities |
| P&S Chemicals | 329218-12-4[3] | C₇H₆BrClO | Not specified | Not specified | Inquire for quotation[3] |
| Hyma Synthesis Pvt. Ltd. | Not explicitly listed, but offers custom synthesis and has related intermediates.[4] | - | - | Custom | Custom synthesis available[4] |
Note: Pricing is subject to change and should be confirmed with the respective suppliers. The availability of larger quantities may require a custom synthesis inquiry.
Synthesis and Quality Control: A Scientist's Perspective
Understanding the synthetic route to this compound is paramount for anticipating potential impurities and establishing robust quality control measures.
Plausible Synthetic Pathway
Caption: Plausible synthetic route to this compound.
Experimental Protocol (Adapted from a similar synthesis)[8][9]
The following is a representative, step-by-step methodology for the synthesis of a structurally similar compound, which can be adapted for this compound.
-
Activation of the Carboxylic Acid: To a solution of 3-bromo-4-chlorobenzoic acid in an anhydrous solvent like tetrahydrofuran (THF) at room temperature, add a suitable activating agent such as ethyl chloroformate, followed by a tertiary amine base (e.g., triethylamine) to neutralize the generated HCl.
-
Reduction: In a separate flask, prepare a solution of a reducing agent, such as sodium borohydride, in water.
-
Reaction: Slowly add the sodium borohydride solution to the activated carboxylic acid mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Workup: After the reaction is complete (monitored by Thin Layer Chromatography), quench the reaction by adding a dilute acid. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Quality Control and Analytical Methods
A comprehensive Certificate of Analysis (CoA) is a non-negotiable requirement when sourcing this intermediate. Key analytical techniques to verify the identity and purity include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the benzylic methylene protons. The integration of these peaks should be consistent with the structure. The expected chemical shifts in CDCl₃ would be approximately δ 7.2-7.6 (m, 3H, Ar-H) and δ 4.6 (s, 2H, CH₂).
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water is typically employed to separate the main compound from any impurities.[7]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern.
Safe Handling and Storage
As with all halogenated organic compounds, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Hazard Statements: Based on data for similar compounds, this compound is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.
Conclusion
This compound is a commercially accessible and synthetically valuable building block for the discovery and development of new chemical entities. A thorough understanding of its sourcing, synthesis, and analytical characterization is crucial for ensuring the integrity and reproducibility of research outcomes. By partnering with reputable suppliers and employing rigorous quality control measures, researchers can confidently utilize this versatile intermediate to advance their scientific goals.
References
- 1. This compound - [sigmaaldrich.com]
- 2. This compound [oakwoodchemical.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 5. prepchem.com [prepchem.com]
- 6. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]
- 7. 3-Bromobenzyl alcohol | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Safe Handling and Storage of 3-Bromo-4-chlorobenzyl Alcohol
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 3-Bromo-4-chlorobenzyl alcohol (CAS No. 329218-12-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The causality behind each procedural recommendation is explained to foster a culture of safety and scientific integrity.
Compound Profile and Hazard Identification
This compound is a halogenated aromatic alcohol used as a building block in organic synthesis.[1][2] Its dual halogenated structure necessitates a thorough understanding of its potential hazards to mitigate risks during handling and storage.
GHS Classification and Hazards
Based on available safety data, this compound is classified as a hazardous substance.[3] The primary routes of exposure are inhalation, skin contact, and eye contact.[4]
-
Hazard Statements:
The causality for these classifications lies in the chemical reactivity of the benzyl alcohol moiety and the halogen substituents. Halogenated aromatic compounds can interfere with biological processes upon contact, leading to irritation of the skin, eyes, and respiratory system. Prolonged or repeated contact may lead to more severe effects such as dermatitis.[4]
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in the table below. Understanding these properties is crucial for designing safe experimental and storage protocols.
| Property | Value | Significance for Safe Handling |
| Molecular Formula | C₇H₆BrClO[1][2] | Indicates the presence of bromine and chlorine, flagging it as a halogenated organic compound requiring specific disposal procedures.[8] |
| Molecular Weight | 221.48 g/mol [1][2][3] | Relevant for stoichiometric calculations in syntheses. |
| Physical Form | Solid[3] | As a solid or powder, there is a risk of dust formation, necessitating appropriate engineering controls to prevent inhalation.[9][10] |
| Purity | Typically ≥97%[1][3] | Impurities may have different toxicological profiles; always refer to the supplier-specific SDS. |
| Storage Temperature | Room Temperature[3] | Simplifies storage requirements, but must be kept in a controlled, dry, and well-ventilated environment.[5][7][11] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is mandatory. This self-validating system ensures that personnel are protected even if one layer of safety is breached.
Primary Engineering Controls
The primary objective is to minimize the generation and dispersal of dust and vapors.
-
Fume Hood: All weighing and handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or potential vapors.[8]
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5][6] An emergency eye wash station and safety shower must be readily accessible in the immediate vicinity of potential exposure.[5]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against dust particles and potential splashes.[5][12] Standard safety glasses are not sufficient.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile, must be worn.[8] Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin.[11] Contaminated gloves should be disposed of as hazardous waste.[11]
-
Lab Coat: A lab coat must be worn to protect street clothing and prevent skin exposure.[5][8][13]
-
-
Respiratory Protection: In situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][11]
The following diagram illustrates the logical workflow for ensuring adequate protection when handling the compound.
Caption: Workflow for Personal Protective Equipment Protocol.
Safe Handling and Experimental Protocols
Adherence to strict protocols is essential for preventing exposure and ensuring experimental integrity.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[5][14] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5][6][11]
-
Weighing and Transfer: Conduct all transfers in a fume hood to contain any dust. Use spatulas and weighing papers appropriate for solids. Avoid creating dust clouds.
-
Spill Management: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[4][14] Sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[5][7] Do not allow the material to enter drains.
Storage and Stability
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.
Storage Conditions
-
Container: Keep the container tightly closed to prevent contamination and absorption of moisture.[5][7][11]
-
Location: Store in a dry, cool, and well-ventilated area.[5][7] The recommended storage temperature is room temperature.[3][11]
-
Segregation: Store separately from incompatible materials.[4]
Chemical Stability and Incompatibilities
-
Stability: The compound is stable under recommended storage conditions.[11][13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[5][7][13] Benzyl alcohols can react violently with strong oxidants.[4]
-
Hazardous Decomposition Products: Thermal decomposition can produce irritating and toxic gases, including carbon oxides, hydrogen bromide gas, and hydrogen chloride gas.[7][11][13]
Emergency Procedures
Immediate and appropriate action during an emergency can significantly reduce the severity of an incident.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6][11] |
| Skin Contact | Immediately remove contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][6][11] If skin irritation occurs, seek medical advice.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][6][7] Remove contact lenses if present and easy to do.[5][7] Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[11] Rinse the mouth with water and seek immediate medical attention.[6][11] |
The following diagram outlines the decision-making process in case of an accidental exposure.
Caption: Decision-making flowchart for emergency response.
Waste Disposal
As a halogenated organic compound, this compound and any materials contaminated with it must be treated as regulated hazardous waste.[8]
-
Segregation: Collect halogenated waste in a dedicated, clearly labeled, and sealed container.[8] Do not mix with non-halogenated, acidic, or basic waste streams.[8][15]
-
Containerization: Use a chemically compatible and leak-proof container, such as a polyethylene carboy, with a secure cap.[8]
-
Labeling: The waste container must be labeled "Hazardous Waste: Halogenated Organic Compounds" and include the full chemical name.[8]
-
Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7][8] Disposal must be in full compliance with all local, state, and federal regulations.[15]
References
- 1. This compound 97.00% | CAS: 329218-12-4 | AChemBlock [achemblock.com]
- 2. 1261524-75-7 | 3-Bromo-2-chlorobenzyl Alcohol - AiFChem [aifchem.com]
- 3. This compound | 329218-12-4 [sigmaaldrich.com]
- 4. BENZYL ALCOHOL [training.itcilo.org]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. greenfield.com [greenfield.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
Methodological & Application
Application Note & Protocol: Strategic Use of 3-Bromo-4-chlorobenzyl Alcohol in Palladium-Catalyzed Stille Coupling Reactions
Abstract
The Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high functional group tolerance and stereospecificity.[1][2] This guide provides an in-depth exploration of 3-Bromo-4-chlorobenzyl alcohol as a strategic electrophilic partner in Stille coupling. We delve into the mechanistic rationale for its selective reactivity, present detailed experimental protocols, offer optimization and troubleshooting insights, and illustrate key workflows. The inherent reactivity difference between the C-Br and C-Cl bonds allows for the chemoselective functionalization at the C-3 position, preserving the C-4 chloro-substituent and the primary alcohol for subsequent synthetic transformations. This makes this compound a valuable building block for constructing complex molecular architectures in medicinal chemistry and materials science.[3]
Mechanistic Rationale & Chemoselectivity
The efficacy of the Stille reaction lies in its predictable and robust catalytic cycle, which is driven by a palladium catalyst.[4] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
When using this compound, the reaction's selectivity is governed by the initial, and often rate-determining, oxidative addition step. The palladium(0) catalyst preferentially inserts into the weaker, more reactive carbon-bromine (C-Br) bond over the stronger carbon-chlorine (C-Cl) bond. This principle is fundamental to palladium-catalyzed cross-coupling reactions.[6]
-
Oxidative Addition: The active Pd(0) complex attacks the C-Br bond of this compound, forming a Pd(II) intermediate. The C-Cl bond and the primary alcohol moiety remain untouched due to their lower reactivity under these conditions.[1][7]
-
Transmetalation: The organostannane reagent (R-SnR'₃) exchanges its organic group (R) with the halide on the palladium complex. This is often the slowest step in the cycle and can be accelerated by using polar aprotic solvents or additives.[4]
-
Reductive Elimination: The newly coupled organic groups (the benzyl alcohol derivative and the R group from the stannane) are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
This inherent chemoselectivity provides a powerful strategic advantage, allowing for the precise installation of a new substituent at the C-3 position while retaining two other valuable functional handles—the chloro group and the benzyl alcohol—for downstream modifications.
Caption: The catalytic cycle for the Stille coupling of this compound.
Experimental Protocols & Data
General Considerations & Safety
-
Toxicity: Organotin (stannane) reagents are highly toxic.[4][5] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Inert Atmosphere: Stille reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst and promote undesirable homocoupling of the organostannane.[5] Reactions should be assembled under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques or in a glovebox.
-
Reagent Quality: Use freshly distilled, anhydrous solvents. The quality of the palladium catalyst, ligands, and organostannane is critical for reaction success.
Protocol: Synthesis of (4-Chloro-3-vinylphenyl)methanol
This protocol details the coupling of this compound with vinyltributyltin.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | C₇H₆BrClO | 221.48 | 1.0 | 221.5 mg |
| Vinyltributyltin | C₁₄H₃₀Sn | 317.09 | 1.2 | 0.41 mL (1.2 eq) |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.03 | 34.7 mg (3 mol%) |
| Anhydrous Toluene | C₇H₈ | 92.14 | - | 10 mL |
Step-by-Step Procedure:
-
Setup: Add this compound (221.5 mg, 1.0 mmol) and Pd(PPh₃)₄ (34.7 mg, 0.03 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inerting: Seal the flask with a septum and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.
-
Solvent & Reagent Addition: Add anhydrous toluene (10 mL) via syringe. Stir the mixture until all solids dissolve. Add vinyltributyltin (0.41 mL, 1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL). To remove the tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) (15 mL) and stir vigorously for 1 hour. A precipitate of tributyltin fluoride will form.
-
Extraction: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with brine (2 x 20 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 5% to 20% ethyl acetate in hexanes) to yield the pure product, (4-chloro-3-vinylphenyl)methanol.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Representative Reaction Conditions
The following table summarizes typical conditions for coupling this compound with various organostannanes. Yields are illustrative and highly dependent on specific reaction optimization.
| Organostannane (R-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenyltributyltin | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | Toluene | 100 | 18 | 85-95 |
| Tributyl(furan-2-yl)stannane | Pd(OAc)₂ (2) | SPhos (4) | Dioxane | 100 | 12 | 80-90 |
| Tributyl(thiophen-2-yl)stannane | Pd(PPh₃)₄ (3) | - | DMF | 90 | 24 | 75-85 |
| (Tributylstannyl)acetylene | PdCl₂(PPh₃)₂ (3) | - | Toluene | 80 | 16 | 70-80 |
Workflow, Optimization & Troubleshooting
General Experimental Workflow
Caption: A typical experimental workflow for Stille coupling reactions.
Optimization Strategies
-
Catalyst System: While Pd(PPh₃)₄ is a robust, general-purpose catalyst, sluggish reactions can often be improved by using a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a more electron-rich, bulky phosphine ligand (e.g., P(t-Bu)₃, SPhos, XPhos).[8]
-
Additives: For difficult transmetalation steps, especially with less reactive organostannanes, the addition of stoichiometric amounts of copper(I) salts (e.g., CuI) or anhydrous lithium chloride (LiCl) can significantly accelerate the reaction rate.[5]
-
Solvent Choice: Toluene and dioxane are excellent non-polar solvents. For more polar substrates or to accelerate transmetalation, highly polar aprotic solvents like DMF or NMP can be effective, though they may require higher purification efforts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd(0) oxidized). 2. Wet solvent or reagents. 3. Insufficient temperature. | 1. Use a fresh bottle of catalyst or a more stable pre-catalyst. 2. Ensure all solvents are anhydrous and reagents are dry. 3. Increase reaction temperature in 10 °C increments. |
| Significant Homocoupling | 1. Presence of oxygen in the reaction vessel. 2. Poor quality organostannane. | 1. Improve inerting technique; degas solvent thoroughly (freeze-pump-thaw or sparge with N₂/Ar). 2. Purify the organostannane before use. |
| Stalled Reaction | 1. Ligand decomposition at high temperatures. 2. Rate-limiting transmetalation step. | 1. Switch to a more thermally stable ligand. 2. Add CuI (10-20 mol%) or LiCl (2-3 equivalents) to the reaction mixture. |
| Difficult Purification | 1. Persistent tin byproducts (Bu₃SnX). | 1. Perform a KF wash as described in the protocol. 2. Other methods include washing with DBU/I₂ or filtering through a dedicated tin-scavenging silica.[9] |
References
- 1. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille_reaction [chemeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. organicreactions.org [organicreactions.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: 3-Bromo-4-chlorobenzyl Alcohol as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of 3-bromo-4-chlorobenzyl alcohol as a pivotal starting material for the synthesis of valuable pharmaceutical intermediates. We will delve into the chemical properties, key reactions, and detailed, field-proven protocols for the transformation of this precursor. The causality behind experimental choices, self-validating system designs for protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical applicability.
Introduction: The Strategic Importance of this compound
This compound, with the chemical structure C₇H₆BrClO, is a di-substituted aromatic alcohol that serves as a highly versatile building block in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its three functional groups: the primary alcohol, the bromine atom, and the chlorine atom. This unique arrangement allows for a stepwise and selective functionalization, making it an ideal precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
The primary alcohol can be selectively oxidized to the corresponding aldehyde, a key functional group for various carbon-carbon bond-forming reactions. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. The chlorine atom, being less reactive in such couplings, offers a further point of modification under different reaction conditions.
A notable application of derivatives of this scaffold is in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. For instance, a structurally related key intermediate, (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, is crucial in the synthesis of Empagliflozin.[2][3] This highlights the industrial relevance of this chemical motif.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 329218-12-4 | [1] |
| Molecular Formula | C₇H₆BrClO | [1] |
| Molecular Weight | 221.48 g/mol | [1] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [1] |
| IUPAC Name | (3-bromo-4-chlorophenyl)methanol | [1] |
Core Synthetic Transformations and Protocols
This section details robust and reproducible protocols for the two most critical transformations of this compound: oxidation to the aldehyde and subsequent Suzuki-Miyaura cross-coupling.
Selective Oxidation to 3-Bromo-4-chlorobenzaldehyde
The selective oxidation of the primary alcohol to the corresponding aldehyde is a foundational step. Over-oxidation to the carboxylic acid must be avoided, necessitating the use of mild and selective oxidizing agents. We present two reliable methods: a TEMPO-catalyzed oxidation and a manganese dioxide-mediated oxidation.
This method utilizes a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a co-oxidant, offering a green and efficient route.[5][6]
Rationale: The TEMPO/Cu(I) system is highly effective for the aerobic oxidation of primary alcohols. The reaction proceeds at room temperature using ambient air as the terminal oxidant, making it an environmentally benign choice.[5][6]
Materials:
-
This compound
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
TEMPO
-
N-Methylimidazole (NMI)
-
Acetone
-
Pentane
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the alcohol in acetone (approx. 0.2 M solution).
-
To the stirring solution, add CuBr (0.1 eq), bpy (0.1 eq), and TEMPO (0.1 eq). The solution will turn a deep red-brown.[5]
-
Add N-methylimidazole (NMI) (0.1 eq) dropwise.
-
Allow the reaction to stir vigorously, open to the atmosphere, at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
The reaction is complete when the color changes from red-brown to a turbid green, signifying the consumption of the starting material.[5]
-
Upon completion, dilute the reaction mixture with pentane and deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers. The organic layer will be pale pink, and the aqueous layer will be blue.[5]
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-bromo-4-chlorobenzaldehyde.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[7]
Diagram 1: Workflow for TEMPO-Catalyzed Oxidation
Caption: Workflow for TEMPO-Catalyzed Oxidation.
This heterogeneous oxidation protocol is simple to perform and offers high selectivity for benzylic alcohols.[8][9]
Rationale: Activated manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic alcohols. The reaction is typically carried out in a non-polar solvent, and the workup involves a simple filtration to remove the manganese salts.[8][9]
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Celite®
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask with a magnetic stir bar.
-
Add activated manganese dioxide (5-10 eq by weight) to the solution.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary depending on the activity of the MnO₂.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude 3-bromo-4-chlorobenzaldehyde.
-
If necessary, purify the product by flash column chromatography as described in Protocol 2.1.1.
Table 2: Comparison of Oxidation Methods
| Feature | TEMPO-Catalyzed Oxidation | Manganese Dioxide Oxidation |
| Reagent Type | Catalytic | Stoichiometric |
| Oxidant | Air (O₂) | MnO₂ |
| Temperature | Room Temperature | Room Temperature |
| Work-up | Liquid-liquid extraction | Filtration |
| Advantages | Green, catalytic | Simple work-up, high selectivity |
| Disadvantages | Requires co-catalysts | Requires large excess of MnO₂ |
Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-chlorobenzaldehyde
The bromine atom of 3-bromo-4-chlorobenzaldehyde can be selectively functionalized via a Suzuki-Miyaura cross-coupling reaction to introduce a wide range of aryl or heteroaryl groups.[10][11]
Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction with high functional group tolerance. The use of a palladium catalyst and a suitable base allows for the efficient coupling of the aryl bromide with a boronic acid or its ester.[12]
Materials:
-
3-Bromo-4-chlorobenzaldehyde
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/water, Toluene/water)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Protocol:
-
To a Schlenk flask, add 3-bromo-4-chlorobenzaldehyde (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram 2: Suzuki-Miyaura Cross-Coupling Reaction Scheme
Caption: Suzuki-Miyaura Cross-Coupling Reaction.
Characterization of Products
Accurate characterization of the synthesized intermediates is crucial.
-
3-Bromo-4-chlorobenzaldehyde:
-
¹H NMR: The aldehyde proton will appear as a singlet around δ 9.9-10.0 ppm. The aromatic protons will show a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.[13]
-
¹³C NMR: The carbonyl carbon will be observed around δ 190-195 ppm.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the product's mass.
-
IR Spectroscopy: A strong absorption band will be present in the region of 1690-1715 cm⁻¹ corresponding to the C=O stretch of the aldehyde.
-
Safety Considerations
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions. [14][15]
-
Palladium catalysts are flammable and should be handled with care.
-
Organoboron reagents can be air and moisture sensitive.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of pharmaceutical intermediates. The selective and sequential functionalization of its alcohol and halogen moieties provides a powerful strategy for the construction of complex molecular architectures. The protocols detailed in this guide offer reliable and reproducible methods for key transformations, empowering researchers in the field of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Manganese Dioxide [commonorganicchemistry.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 3-Bromo-4-chlorobenzyl alcohol
Introduction: Navigating Selectivity in Pharmaceutical Scaffolding
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its robustness, mild conditions, and exceptional functional group tolerance.[1][2] Its impact on the pharmaceutical industry is profound, enabling the efficient construction of complex carbon-carbon bonds that are pivotal to the architecture of countless drug candidates.[3][4][5] This guide focuses on a particularly insightful substrate: 3-bromo-4-chlorobenzyl alcohol. As a polyhalogenated aromatic compound, it presents both a challenge and an opportunity for medicinal chemists. The differential reactivity of the C-Br and C-Cl bonds allows for selective, stepwise functionalization, making it an ideal building block for creating diverse molecular libraries from a single, readily available starting material.
This document provides a deep dive into the mechanistic underpinnings and practical execution of Suzuki-Miyaura couplings using this substrate. We will explore catalyst systems and reaction conditions designed to achieve high chemoselectivity for the more reactive C-Br bond, providing researchers and drug development professionals with reliable protocols and the rationale needed to adapt them for their specific synthetic targets.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
A comprehensive understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[6][7][8][9] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][9]
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X).[1] This is often the rate-determining step, and its efficiency is highly dependent on the nature of the halide (reactivity order: I > Br > OTf >> Cl) and the electronic properties of the ligand on the palladium center.[6][10]
-
Transmetalation: The newly formed organopalladium(II) complex (R¹-Pd(II)-X) then undergoes transmetalation. In this step, the organic group (R²) from the organoboron reagent is transferred to the palladium center, displacing the halide.[7][8] This process requires activation of the organoboron compound by a base to form a more nucleophilic boronate "ate" complex.[7][11][12]
-
Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) intermediate (R¹-Pd(II)-R²). This step forms the new carbon-carbon bond in the final product (R¹-R²) and regenerates the catalytically active Pd(0) species, which re-enters the cycle.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
Strategic Synthesis of Novel Heterocyclic Scaffolds from 3-Bromo-4-chlorobenzyl alcohol
An Application Note for Medicinal and Synthetic Chemists
Abstract
Heterocyclic compounds form the structural backbone of a vast majority of modern pharmaceuticals, driving the continuous need for innovative synthetic methodologies that provide access to novel chemical space.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 3-Bromo-4-chlorobenzyl alcohol as a versatile starting material for the synthesis of diverse heterocyclic systems. We present detailed, field-proven protocols for the synthesis of oxazole, thiazole, and N-arylated carbazole derivatives. The causality behind experimental choices, self-validating protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
The pursuit of novel bioactive molecules is a cornerstone of drug discovery.[3] Heterocyclic scaffolds are of paramount importance due to their ability to present functional groups in precise three-dimensional arrangements, enabling specific interactions with biological targets like enzymes and receptors.[2][4] The starting material, this compound, offers a unique combination of reactive sites, making it an ideal precursor for building molecular complexity. Its structure contains:
-
A primary alcohol group: A versatile handle for oxidation to an aldehyde or conversion to a leaving group (e.g., a halide).
-
An aryl bromide moiety: A prime site for transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira, Ullmann).[5][6]
-
An aryl chloride moiety: Generally less reactive than the bromide, allowing for selective functionalization.
This guide outlines how to strategically manipulate these functional groups to construct medicinally relevant heterocyclic cores.
Synthetic Strategy: A Multi-pronged Approach
The synthetic utility of this compound is unlocked by recognizing the distinct reactivity of its functional groups. Our overall strategy involves two primary pathways:
-
Functional Group Transformation of the Benzylic Alcohol: The alcohol is first converted into a more reactive intermediate—either an aldehyde via oxidation or a benzyl bromide via substitution. These intermediates serve as the direct precursors for heterocycle formation.
-
Cross-Coupling at the Aryl Bromide Site: The C-Br bond is leveraged for forming C-N bonds with existing heterocyclic amines, demonstrating how this scaffold can be used to link molecular fragments.
Caption: Strategic pathways from the starting material.
Gateway Reaction: Oxidation to 3-Bromo-4-chlorobenzaldehyde
Many classical heterocyclic syntheses, such as the Van Leusen oxazole synthesis, begin with an aldehyde.[7] Therefore, a reliable oxidation of the starting benzylic alcohol is the crucial first step. We employ manganese dioxide (MnO₂), a mild and selective oxidant for benzylic alcohols, which avoids over-oxidation to the carboxylic acid and is easily removed by filtration.
Protocol 1: MnO₂ Oxidation of this compound
Workflow Diagram
Caption: Workflow for the oxidation of benzyl alcohol.
Experimental Details:
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (1.0 equiv) and dichloromethane (DCM, approx. 0.1 M solution).
-
Reagent Addition: While stirring, add activated manganese dioxide (MnO₂, 5.0-10.0 equiv) portion-wise. The reaction is exothermic; maintain the temperature below 30°C.
-
Reaction: Stir the resulting black suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material is UV active and will have a different Rf value than the product aldehyde. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® in a Büchner funnel.
-
Purification: Wash the Celite® pad thoroughly with additional DCM (3 x 50 mL) to recover all the product. Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde. The product is often pure enough for the next step, but can be further purified by flash chromatography if necessary.
Quantitative Data Summary
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 222.45 | 10.0 | 1.0 |
| Activated MnO₂ | 86.94 | 100.0 | 10.0 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Expected Yield | 220.89 | - | >90% |
Synthesis of 5-(3-Bromo-4-chlorophenyl)oxazole via Van Leusen Reaction
The Van Leusen oxazole synthesis is a powerful method for creating 5-substituted oxazoles from aldehydes and Tosylmethyl isocyanide (TosMIC).[7][8] The reaction proceeds via the formation of an intermediate oxazoline, which then eliminates toluenesulfinic acid to form the aromatic oxazole ring.
Protocol 2: Van Leusen Oxazole Synthesis
Mechanistic Overview
Caption: Simplified mechanism of the Van Leusen synthesis.
Experimental Details:
-
Reaction Setup: In a flame-dried flask under an inert nitrogen atmosphere, dissolve 3-Bromo-4-chlorobenzaldehyde (1.0 equiv) and TosMIC (1.05 equiv) in anhydrous methanol.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Workup: After cooling to room temperature, pour the reaction mixture into cold water. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold methanol. The product can be recrystallized from ethanol or purified by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to achieve high purity.
Quantitative Data Summary
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| 3-Bromo-4-chlorobenzaldehyde | 220.89 | 5.0 | 1.0 |
| TosMIC | 195.24 | 5.25 | 1.05 |
| K₂CO₃ | 138.21 | 10.0 | 2.0 |
| Methanol (anhydrous) | - | 50 mL | - |
| Expected Yield | 259.93 | - | 75-85% |
Synthesis of 2-Amino-4-(3-bromo-4-chlorophenyl)thiazole via Hantzsch Synthesis
The Hantzsch thiazole synthesis is a classic method involving the condensation of an α-halocarbonyl compound with a thioamide-containing species, such as thiourea.[9][10] This protocol requires a two-step approach from our starting material: first, conversion to the α-bromoacetophenone, followed by cyclization.
Protocol 3A: Synthesis of 2-Bromo-1-(3-bromo-4-chlorophenyl)ethan-1-one
-
Reaction Setup: Dissolve 3-Bromo-4-chloroacetophenone (commercially available or synthesized from the corresponding acid) (1.0 equiv) in a suitable solvent like chloroform or acetic acid.
-
Bromination: Add elemental bromine (Br₂, 1.0 equiv) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the red bromine color disappears.
-
Workup: Pour the mixture into ice water and extract the product with an organic solvent. Wash the organic layer with sodium bisulfite solution to remove any excess bromine, then with brine. Dry over Na₂SO₄ and concentrate to yield the crude α-bromoacetophenone, which is often used directly in the next step. Caution: α-haloketones are potent lachrymators. Handle in a well-ventilated fume hood.
Protocol 3B: Hantzsch Thiazole Cyclization
Experimental Details:
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2-Bromo-1-(3-bromo-4-chlorophenyl)ethan-1-one (1.0 equiv) from the previous step in ethanol.
-
Reagent Addition: Add thiourea (1.1 equiv) to the solution.
-
Reaction: Heat the mixture to reflux for 2-3 hours. A precipitate of the hydrobromide salt of the aminothiazole will form.
-
Workup: Cool the reaction mixture and collect the precipitate by filtration.
-
Neutralization & Purification: Resuspend the salt in water and neutralize with a base (e.g., aqueous ammonia or NaHCO₃) until the solution is basic (pH > 8). The free base (the desired 2-aminothiazole) will precipitate. Collect the solid by filtration, wash with water, and dry. Recrystallize from ethanol for further purification.
Quantitative Data Summary (for Cyclization)
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| α-bromoacetophenone intermediate | 327.79 | 5.0 | 1.0 |
| Thiourea | 76.12 | 5.5 | 1.1 |
| Ethanol | - | 50 mL | - |
| Expected Yield | 306.96 | - | 80-90% |
Synthesis of 9-(3-Bromo-4-chlorobenzyl)carbazole via Ullmann Condensation
This protocol demonstrates the utility of the C-Br bond on the aromatic ring. The Ullmann condensation is a copper-catalyzed reaction that forms C-N bonds, typically between an aryl halide and an amine or N-heterocycle.[11][12] Modern protocols often use ligands to facilitate the reaction under milder conditions than the harsh traditional methods.[11]
Protocol 4: Copper-Catalyzed N-Arylation
Workflow Diagram
Caption: General workflow for the Ullmann N-Arylation.
Experimental Details:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), carbazole (1.2 equiv), copper(I) iodide (CuI, 0.1 equiv), L-proline (0.2 equiv, as ligand), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.[11]
-
Solvent Addition: Add anhydrous DMSO as the solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at 120°C and stir vigorously for 24-48 hours.
-
Monitoring: The reaction can be monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.[11]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the pure product.
Quantitative Data Summary
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 222.45 | 5.0 | 1.0 |
| Carbazole | 167.21 | 6.0 | 1.2 |
| Copper(I) Iodide (CuI) | 190.45 | 0.5 | 0.1 |
| L-Proline | 115.13 | 1.0 | 0.2 |
| K₂CO₃ | 138.21 | 10.0 | 2.0 |
| DMSO (anhydrous) | - | 25 mL | - |
| Expected Yield | 388.70 | - | 65-75% |
Characterization of Novel Compounds
Confirmation of the successful synthesis and purity of the novel heterocyclic compounds is essential. The following standard analytical techniques are required:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure, proton environments, and carbon backbone.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups in the final product and confirm the disappearance of starting material functional groups.
Conclusion
This compound is a cost-effective and highly versatile starting material for the synthesis of diverse, medicinally relevant heterocyclic compounds. By leveraging sequential functional group transformations and modern cross-coupling methodologies, researchers can readily access novel oxazole, thiazole, and N-arylated scaffolds. The protocols detailed in this guide are robust, reproducible, and serve as a foundation for building libraries of complex molecules for drug discovery programs.
References
- 1. A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis [jmchemsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. bepls.com [bepls.com]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
Strategic Amination of 3-Bromo-4-chlorobenzyl Alcohol: Protocols and Mechanistic Insights for Pharmaceutical Intermediate Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-benzylated amine motif is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1][2] 3-Bromo-4-chlorobenzyl alcohol represents a versatile and strategically functionalized building block for accessing these structures. The presence of two distinct halogen atoms on the aromatic ring—bromo and chloro—offers orthogonal handles for subsequent cross-coupling reactions, making its derivatives highly valuable intermediates in drug discovery pipelines. This application note provides a detailed guide to the reaction of this compound with amines, presenting two primary synthetic strategies: a modern, atom-economical "Borrowing Hydrogen" catalytic approach and a classic two-step activation-substitution pathway. We will delve into the mechanistic underpinnings of these methods, provide detailed, step-by-step experimental protocols, and offer practical insights for optimization and troubleshooting.
Introduction: Chemical Principles and Strategic Considerations
The conversion of an alcohol to an amine is a cornerstone transformation in organic synthesis. For a substrate like this compound, the benzylic position is activated towards substitution due to the ability of the adjacent benzene ring to stabilize reactive intermediates, such as a benzylic carbocation or radical.[3][4] The choice of synthetic methodology depends on factors like substrate scope, desired process efficiency, and environmental considerations.
Two primary pathways are prevalent:
-
Direct Catalytic Amination ("Borrowing Hydrogen"): This elegant and sustainable method utilizes a transition metal catalyst to temporarily "borrow" hydrogen from the alcohol, oxidizing it in situ to the corresponding aldehyde.[5] The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the same catalyst using the "borrowed" hydrogen.[2] This process is highly atom-economical, producing only water as a byproduct. Catalysts based on iron, ruthenium, nickel, and iridium are commonly employed for this transformation.[1][2][6]
-
Activation and Nucleophilic Substitution: This traditional two-step approach first involves converting the alcohol's hydroxyl group—a poor leaving group—into a better one, typically a halide (e.g., a benzyl chloride).[7] This is often achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).[8] The resulting benzylic halide is a potent electrophile that readily undergoes nucleophilic substitution (typically via an SN2 mechanism for primary benzylic systems) with an amine to furnish the desired product.[3]
The electron-withdrawing nature of the halogen substituents on the aromatic ring can influence the reactivity of the benzylic carbon, though this effect is primarily inductive.[9] The true strategic value of this substrate lies in the post-amination potential for selective functionalization of the C-Br bond (e.g., via Suzuki or Buchwald-Hartwig coupling) while leaving the more robust C-Cl bond intact.
Reaction Mechanisms Visualized
To clarify the distinct synthetic routes, the following diagrams illustrate the core mechanistic steps for both the Borrowing Hydrogen pathway and the classical Activation-Substitution method.
Caption: Catalytic cycle for direct amination via Borrowing Hydrogen.
Caption: Linear workflow for the two-step activation and substitution method.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents should be handled according to their Material Safety Data Sheet (MSDS).
Protocol 1: Direct Amination via Iron-Catalyzed Borrowing Hydrogen
This protocol is adapted from the principles of direct amination of benzyl alcohols using sustainable iron catalysts.[1][2] It offers an efficient, one-pot synthesis with high atom economy.
Materials:
-
This compound (1.0 mmol, 221.5 mg)
-
Amine (e.g., Aniline, Benzylamine, Morpholine) (1.2 mmol)
-
Iron(III) chloride (FeCl₃) (0.1 mmol, 16.2 mg)
-
Triphenylphosphine (PPh₃) (0.3 mmol, 78.7 mg)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 192.2 mg)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen).
Procedure:
-
Catalyst Preparation (in situ): To a dry Schlenk flask under an inert atmosphere, add Iron(III) chloride (16.2 mg) and Triphenylphosphine (78.7 mg). Add 2 mL of anhydrous toluene and stir for 15 minutes at room temperature to allow for complex formation.
-
Reagent Addition: To the catalyst mixture, add this compound (221.5 mg), the selected amine (1.2 mmol), and sodium tert-butoxide (192.2 mg).
-
Reaction Setup: Add the remaining anhydrous toluene (3 mL) to the flask. Seal the vessel tightly.
-
Reaction Execution: Place the flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-(3-bromo-4-chlorobenzyl)amine.
Table 1: Representative Scope and Conditions for Protocol 1
| Entry | Amine Nucleophile | Temperature (°C) | Time (h) | Typical Yield Range |
| 1 | Aniline | 120 | 18 | 75-85% |
| 2 | Morpholine | 110 | 12 | 80-90% |
| 3 | Benzylamine | 120 | 24 | 70-80% |
| 4 | n-Butylamine | 110 | 16 | 65-75% |
Protocol 2: Two-Step Synthesis via Benzyl Chloride Intermediate
This classic method provides a reliable route, particularly when direct catalytic methods are sluggish or incompatible with certain functional groups.
Step 2a: Synthesis of 3-Bromo-4-chlorobenzyl chloride
This step is based on a standard procedure for converting benzyl alcohols to benzyl chlorides.[8]
Materials:
-
This compound (10.0 mmol, 2.21 g)
-
Thionyl chloride (SOCl₂) (15.0 mmol, 1.1 mL)
-
Anhydrous Dichloromethane (DCM) (40 mL)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser.
Procedure:
-
Setup: Dissolve this compound (2.21 g) in anhydrous DCM (40 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath (0 °C).
-
Reagent Addition: Add thionyl chloride (1.1 mL) dropwise to the stirred solution over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.
-
Work-up: Carefully pour the reaction mixture into 50 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess thionyl chloride.
-
Extraction: Transfer to a separatory funnel, separate the organic layer, and wash it with water (2 x 30 mL) and then brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. The resulting 3-Bromo-4-chlorobenzyl chloride is often used directly in the next step without further purification.
Step 2b: Nucleophilic Substitution with Amine
This step utilizes the activated benzyl chloride for a standard SN2 reaction.[3]
Materials:
-
3-Bromo-4-chlorobenzyl chloride (from Step 2a, ~10.0 mmol)
-
Amine (e.g., Piperidine) (12.0 mmol)
-
Potassium carbonate (K₂CO₃) (15.0 mmol, 2.07 g)
-
Acetonitrile (CH₃CN) (50 mL)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser.
Procedure:
-
Setup: In a round-bottom flask, combine the crude 3-Bromo-4-chlorobenzyl chloride, the chosen amine (12.0 mmol), and potassium carbonate (2.07 g) in acetonitrile (50 mL).
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and stir for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery
The synthesis of N-(3-bromo-4-chlorobenzyl)amines is not an end in itself but a critical step toward creating complex molecular architectures. The resulting scaffold is an ideal intermediate for further diversification.
-
Orthogonal Functionalization: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective Suzuki, Sonogashira, Buchwald-Hartwig, or cyanation reactions at the 3-position, while retaining the chlorine atom at the 4-position for potential subsequent transformations or as a key pharmacophoric element.
-
Scaffold for Biologically Active Molecules: This core is found in intermediates for various therapeutic areas. The ability to rapidly generate a library of analogs by varying the amine input and then performing a subsequent cross-coupling reaction is a powerful tool in lead optimization campaigns.
Troubleshooting Guide
Table 2: Common Issues and Recommended Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst (Protocol 1); Insufficient activation (Protocol 2); Low temperature. | Protocol 1: Use freshly opened, anhydrous reagents and solvents. Ensure a truly inert atmosphere. Increase catalyst loading or temperature slightly. Protocol 2: Ensure complete conversion to the halide. Increase reaction time or temperature for the substitution step. |
| Formation of Dialkylated Amine | Primary amine product is more nucleophilic than the starting amine. Overalkylation occurs. | Use a larger excess of the starting amine (2-3 equivalents) to favor mono-alkylation. Alternatively, perform the reaction at a lower concentration. |
| Formation of Toluene Derivative | Hydrogenolysis of the benzyl alcohol or halide intermediate.[6] | Protocol 1: This is a known side reaction in some catalytic systems. Try a different catalyst or lower the reaction temperature. Protocol 2: This is less common but can occur if a reducing agent is present or with certain catalysts. |
| Complex Mixture of Products | Reaction temperature too high, leading to decomposition or side reactions. | Lower the reaction temperature and increase the reaction time. Re-evaluate the choice of base and solvent for compatibility with the substrates. |
Conclusion
The reaction of this compound with amines provides a robust and flexible entry point for the synthesis of valuable pharmaceutical intermediates. Modern catalytic methods, such as the Borrowing Hydrogen approach, offer a green and efficient one-pot solution. Concurrently, the traditional two-step activation and substitution pathway remains a reliable and effective alternative. The choice of method will depend on the specific synthetic goals, scale, and available resources. By understanding the underlying mechanisms and applying the detailed protocols herein, researchers can effectively leverage this versatile building block in their drug discovery and development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.coach [chemistry.coach]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 8. prepchem.com [prepchem.com]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
Application Notes and Protocols for the Selective Oxidation of 3-Bromo-4-chlorobenzyl alcohol to 3-Bromo-4-chlorobenzaldehyde
Introduction: The Strategic Importance of 3-Bromo-4-chlorobenzaldehyde in Medicinal Chemistry
3-Bromo-4-chlorobenzaldehyde is a key chemical intermediate whose strategic importance in the pharmaceutical and fine chemical industries cannot be overstated.[1][2] Its halogenated aromatic structure serves as a versatile scaffold for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1][3] The presence of bromine and chlorine atoms on the benzaldehyde ring provides specific reactive handles for various cross-coupling reactions, enabling the construction of diverse molecular architectures. This makes it a valuable building block in drug discovery programs aimed at developing novel therapeutics.[1][3] The precise and efficient synthesis of 3-bromo-4-chlorobenzaldehyde is therefore a critical step in many synthetic routes. This document provides detailed application notes and protocols for the selective oxidation of its precursor, 3-bromo-4-chlorobenzyl alcohol, to the desired aldehyde, focusing on methodologies that offer high yield, selectivity, and operational simplicity for researchers, scientists, and drug development professionals.
Chemical Principles: Navigating the Oxidation of a Halogenated Benzyl Alcohol
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. However, the presence of two different halogen substituents on the aromatic ring of this compound introduces electronic effects that can influence the reactivity of the benzylic alcohol. The challenge lies in achieving a high-yield conversion to the aldehyde without over-oxidation to the corresponding carboxylic acid or inducing unwanted side reactions.
Several classes of oxidizing agents are suitable for this transformation, each with its own mechanistic pathway and experimental considerations. The choice of oxidant is often dictated by factors such as substrate compatibility, desired reaction scale, and the need to avoid harsh or toxic reagents. This guide will focus on three widely employed and reliable methods: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and a TEMPO-catalyzed oxidation.
Recommended Oxidation Protocols
This section provides detailed, step-by-step protocols for the oxidation of this compound. It is imperative that all procedures involving oxidizing agents are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is worn at all times.[4][5][6][7]
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a mild and highly selective method for converting primary alcohols to aldehydes.[8][9] It utilizes a hypervalent iodine reagent, Dess-Martin periodinane, and is known for its operational simplicity and compatibility with a wide range of functional groups.[9][10]
Reaction Mechanism:
The reaction proceeds through the formation of a periodinane intermediate, followed by an intramolecular elimination to yield the aldehyde.[8][10]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
Application Note: Strategic Derivatization of 3-Bromo-4-chlorobenzyl Alcohol for Biological Screening Libraries
Abstract
The generation of diverse small-molecule libraries is a cornerstone of modern drug discovery. This guide provides a detailed framework for the chemical derivatization of 3-Bromo-4-chlorobenzyl alcohol, a versatile scaffold for creating novel compound libraries destined for biological screening. We present detailed protocols for key derivatization reactions—etherification and esterification—and explain the strategic rationale behind these modifications. Furthermore, we outline a comprehensive workflow for the subsequent biological evaluation of the synthesized library, from high-throughput screening to hit validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage strategic chemical synthesis to explore new biological space and identify novel therapeutic leads.
Introduction: The Rationale for Derivatizing this compound
The success of any high-throughput screening (HTS) campaign is fundamentally dependent on the quality and diversity of the compound library.[1] Starting from a simple, readily available chemical scaffold and systematically modifying its structure is a time-honored strategy for generating novel chemical entities. This compound (CAS 329218-12-4) is an excellent starting point for such an endeavor.[2][3]
Its utility is rooted in several key features:
-
Reactive Handle: The primary benzylic alcohol is a versatile functional group, readily amenable to a variety of chemical transformations, allowing for the introduction of diverse functionalities.
-
Structural Rigidity: The phenyl ring provides a rigid core, which helps in defining the spatial orientation of the appended functional groups, a critical aspect for molecular recognition by biological targets.[4][5]
-
Modulation of Physicochemical Properties: The presence of two distinct halogen atoms (bromine and chlorine) offers intrinsic lipophilicity and metabolic handles. Halogens are known to participate in halogen bonding, a significant non-covalent interaction in protein-ligand binding, and can influence the pharmacokinetic properties of a molecule.[6][7]
This guide focuses on derivatizing the hydroxyl group to generate libraries of ethers and esters, thereby exploring a wide range of steric and electronic properties to maximize the potential for identifying biologically active "hits."
Strategic Derivatization: Building the Library
The primary point of diversification on the this compound scaffold is the hydroxyl group. By converting this alcohol into ethers and esters, we can systematically vary key molecular features such as hydrogen bonding capacity, lipophilicity, and molecular volume.
Caption: Logic of scaffold-based library diversification.
Etherification via Williamson Synthesis
Causality: Converting the alcohol to an ether replaces a hydrogen bond donor (-OH) with a hydrogen bond acceptor (-O-). This transformation significantly alters the molecule's interaction profile within a biological target. The Williamson ether synthesis is a robust and high-yielding method for achieving this, allowing for the introduction of a vast array of alkyl, aryl, and heterocyclic moieties. The reaction proceeds via an SN2 mechanism, where the alkoxide of the benzyl alcohol acts as a nucleophile.[8]
Detailed Protocol: Synthesis of 3-Bromo-4-chloro-1-((propoxymethyl)benzene)
-
Reagent Preparation:
-
This compound (1.0 eq, 221.5 mg, 1.0 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq, 48 mg, 1.2 mmol)
-
1-Iodopropane (1.2 eq, 0.12 mL, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF), 10 mL
-
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the this compound.
-
Dissolve the alcohol in 5 mL of anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
-
Alkoxide Formation:
-
Carefully add the sodium hydride portion-wise to the stirred solution at 0°C. Caution: NaH reacts violently with water and generates hydrogen gas.
-
Allow the mixture to stir at 0°C for 30 minutes. The formation of the sodium alkoxide should be evident.
-
-
Nucleophilic Substitution:
-
Slowly add the 1-iodopropane to the reaction mixture via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0°C and cautiously quench the excess NaH by the slow addition of 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and add 20 mL of diethyl ether and 20 mL of water.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether.
-
Esterification using Acid Chlorides
Causality: Esterification introduces a carbonyl group, which is a strong hydrogen bond acceptor. Esters can also serve as prodrugs, as they are often susceptible to hydrolysis by esterases in the body, releasing the parent alcohol. This protocol uses an acid chloride with a base like pyridine, which acts as a nucleophilic catalyst and scavenges the HCl byproduct.[9][10]
Detailed Protocol: Synthesis of (3-Bromo-4-chlorobenzyl) acetate
-
Reagent Preparation:
-
This compound (1.0 eq, 221.5 mg, 1.0 mmol)
-
Acetyl chloride (1.5 eq, 0.11 mL, 1.5 mmol)
-
Pyridine (2.0 eq, 0.16 mL, 2.0 mmol)
-
Anhydrous Dichloromethane (DCM), 10 mL
-
-
Reaction Setup:
-
In a 50 mL round-bottom flask, dissolve this compound in 10 mL of anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
-
Acylation Reaction:
-
Add pyridine to the stirred solution.
-
Slowly add acetyl chloride dropwise. A precipitate (pyridinium hydrochloride) may form.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with 20 mL of DCM.
-
Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 15 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude ester by flash column chromatography. For this specific product, the yield is often high and purification may not be required.[10]
-
Quantitative Data Summary
The following table summarizes the expected outcomes for the described derivatization strategies, providing a template for library documentation.
| Strategy | Reagent Example | Functional Group Added | Expected Yield Range | Key Property Change |
| Etherification | 1-Iodopropane | Propoxy (-OCH₂CH₂CH₃) | 70-90% | Increased lipophilicity, loss of H-bond donor |
| Etherification | Benzyl Bromide | Benzyloxy (-OCH₂Ph) | 75-95% | Increased size and aromatic character |
| Esterification | Acetyl Chloride | Acetate (-OCOCH₃) | 85-98% | Added H-bond acceptor, potential prodrug |
| Esterification | Benzoyl Chloride | Benzoate (-OCOPh) | 80-95% | Added aromatic group, increased rigidity |
Biological Screening Workflow
Once the library of derivatives is synthesized, purified, and characterized, the next phase is to screen for biological activity. High-Throughput Screening (HTS) is the industry-standard method for rapidly evaluating large compound libraries against a specific biological target or cellular phenotype.[11][12]
Caption: Integrated workflow from chemical synthesis to hit identification.
Step-by-Step Screening Protocol Outline:
-
Library Preparation:
-
Each purified derivative is accurately weighed and dissolved in high-purity dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
These stocks are formatted into 96- or 384-well microtiter plates for easy handling by automated liquid handlers.[12]
-
-
Assay Development:
-
A robust and reproducible biological assay is required. This can be a biochemical assay (e.g., measuring enzyme inhibition via fluorescence) or a cell-based assay (e.g., measuring cell viability or reporter gene expression).[13]
-
The assay must be validated with appropriate positive and negative controls to ensure a sufficient signal-to-background ratio and statistical significance (e.g., Z' factor > 0.5).[13]
-
-
Primary HTS:
-
The entire library is tested at a single, fixed concentration (e.g., 10 µM) in the validated assay.
-
The goal is to rapidly identify "initial hits"—compounds that show activity above a predefined threshold.[11]
-
-
Hit Confirmation and Dose-Response:
-
Initial hits are re-tested under the same conditions to eliminate false positives.
-
Confirmed hits are then tested across a range of concentrations (e.g., a 10-point serial dilution) to generate a dose-response curve.
-
From this curve, key potency metrics such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) are calculated.
-
-
Structure-Activity Relationship (SAR) Analysis:
-
The potency data for all derivatives are collated. By comparing the chemical structures of active versus inactive compounds, initial SAR trends can be established. For example, it might be found that bulky ether groups are more active than small ester groups, guiding future synthesis efforts.
-
Conclusion and Future Directions
The derivatization of this compound provides a rapid and efficient route to a diverse library of novel chemical compounds. The protocols for etherification and esterification described herein are robust and adaptable to a wide range of building blocks. By coupling this synthetic strategy with a systematic biological screening cascade, researchers can effectively explore new chemical space, establish structure-activity relationships, and identify promising starting points for drug discovery programs. The data generated can also serve as a training set for developing ligand-based pharmacophore models, which use computational methods to predict the key molecular features required for biological activity and guide the rational design of the next generation of compounds.[4][14][15]
References
- 1. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 97.00% | CAS: 329218-12-4 | AChemBlock [achemblock.com]
- 3. This compound [oakwoodchemical.com]
- 4. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 5. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. iiste.org [iiste.org]
- 11. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. babrone.edu.in [babrone.edu.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Bromo-4-chlorobenzyl alcohol
Welcome to the technical support center for the synthesis of 3-Bromo-4-chlorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic success. Our goal is to equip you with the scientific rationale behind experimental choices to improve yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound.
Issue 1: Low Yield in the Reduction of 3-Bromo-4-chlorobenzaldehyde
Potential Cause 1: Inactive Reducing Agent
-
Troubleshooting Action: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reducing agents for converting aldehydes to alcohols.[1][2] These reagents can degrade over time, especially if exposed to moisture. Use a fresh batch of the reducing agent and ensure all glassware is thoroughly dried before use. If using LiAlH₄, which reacts violently with water, it is crucial to use an anhydrous ether solvent.[2]
Potential Cause 2: Incomplete Reaction
-
Troubleshooting Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (aldehyde) is still present after the expected reaction time, you can try the following:
-
Increase the molar equivalents of the reducing agent.
-
Extend the reaction time.
-
If using NaBH₄ in an alcoholic solvent, gentle heating under reflux may be beneficial.[1]
-
Potential Cause 3: Side Reactions
-
Troubleshooting Action: While reduction of an aldehyde to a primary alcohol is generally a clean reaction, side reactions can occur. For instance, in some cases, Cannizzaro-type reactions can occur with aromatic aldehydes in the presence of a strong base, leading to a disproportionation into the corresponding alcohol and carboxylic acid.[3] Ensure the reaction conditions are not strongly basic unless intended.
Issue 2: Formation of Impurities
Potential Cause 1: Over-oxidation of the Starting Material
-
Troubleshooting Action: If your starting 3-Bromo-4-chlorobenzaldehyde was synthesized by oxidation of 3-Bromo-4-chlorotoluene, it might contain the corresponding carboxylic acid as an impurity.[4] Purify the aldehyde by column chromatography or recrystallization before proceeding with the reduction step.
Potential Cause 2: Impurities from the Starting Materials
-
Troubleshooting Action: Always check the purity of your starting materials (e.g., 3-Bromo-4-chlorotoluene or 3-Bromo-4-chlorobenzaldehyde) by techniques like NMR or GC-MS. Commercially available starting materials may contain isomers or other impurities that can be carried through the synthesis.
Issue 3: Difficulties with Product Isolation and Purification
Potential Cause 1: Emulsion during Workup
-
Troubleshooting Action: During the aqueous workup, emulsions can form, making phase separation difficult. To break up an emulsion, you can try adding a saturated brine solution or gently swirling the separatory funnel instead of vigorous shaking.
Potential Cause 2: Co-elution of Impurities during Chromatography
-
Troubleshooting Action: If impurities are co-eluting with your product during column chromatography, try a different solvent system with a different polarity. A step-gradient elution can also help in separating closely related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are two primary and reliable routes for the synthesis of this compound:
-
Route A: Reduction of 3-Bromo-4-chlorobenzaldehyde. This is often the most direct method. The aldehyde can be reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) or more powerful ones like lithium aluminum hydride (LiAlH₄).[1][2]
-
Route B: From 3-Bromo-4-chlorotoluene. This involves a two-step process:
-
Benzylic Bromination: The methyl group of 3-Bromo-4-chlorotoluene is first brominated using a reagent like N-Bromosuccinimide (NBS) with a radical initiator to form 3-Bromo-4-chlorobenzyl bromide.
-
Hydrolysis: The resulting benzyl bromide is then hydrolyzed to this compound, often with the aid of a base like sodium carbonate.
-
Q2: Which reducing agent is better for the conversion of 3-Bromo-4-chlorobenzaldehyde to the alcohol, NaBH₄ or LiAlH₄?
Both NaBH₄ and LiAlH₄ are effective for this reduction.[2]
-
Sodium borohydride (NaBH₄) is generally preferred for laboratory-scale synthesis due to its safety and ease of handling. It is stable in air and can be used in protic solvents like ethanol or methanol.[1]
-
Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent but is also more hazardous. It reacts violently with water and protic solvents and requires the use of anhydrous ethereal solvents.[2] For the reduction of an aldehyde, the milder NaBH₄ is usually sufficient and safer.
Q3: Can a Grignard reaction be used to synthesize this compound?
While Grignard reactions are a powerful tool for C-C bond formation, synthesizing this compound this way presents challenges.[5][6][7] A plausible route would be the reaction of a Grignard reagent with formaldehyde. However, forming the Grignard reagent from a dihalogenated compound like 1,3-dibromo-2-chlorobenzene could lead to a mixture of products due to the potential for the Grignard reagent to react at either halogen site. The relative reactivity of bromine over chlorine would favor the formation of the desired Grignard reagent, but side reactions are possible.[8]
Q4: What are the key safety precautions to consider during the synthesis of this compound?
-
Handling of Reagents:
-
3-Bromo-4-chlorotoluene and its derivatives can be irritating to the skin, eyes, and respiratory system.[9] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reducing agents like LiAlH₄ are pyrophoric and react violently with water.[2] Handle with extreme care under an inert atmosphere.
-
-
Reaction Conditions: Ensure that reactions are performed with appropriate temperature control, especially for exothermic reactions like reductions with LiAlH₄.
Recommended Synthetic Protocol: Reduction of 3-Bromo-4-chlorobenzaldehyde
This protocol details a reliable method for the synthesis of this compound with a focus on yield and purity.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-Bromo-4-chlorobenzaldehyde | 219.46 | 10.0 | 2.19 g |
| Sodium borohydride (NaBH₄) | 37.83 | 12.0 | 0.45 g |
| Methanol (MeOH) | - | - | 50 mL |
| Deionized Water (H₂O) | - | - | 100 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed |
| Ethyl Acetate (EtOAc) | - | - | 150 mL (for extraction) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-4-chlorobenzaldehyde (2.19 g, 10.0 mmol) in methanol (50 mL).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (0.45 g, 12.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system).
-
Quenching the Reaction: After the reaction is complete (as indicated by the disappearance of the starting aldehyde spot on TLC), cool the mixture back to 0 °C and slowly add deionized water (50 mL) to quench the excess NaBH₄.
-
Acidification: Carefully add 1 M HCl dropwise to neutralize the solution and decompose the borate esters. The pH should be adjusted to ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Reaction Mechanism Overview
The reduction of the aldehyde to the primary alcohol proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon.
Caption: Simplified mechanism of aldehyde reduction.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 17.4 Alcohols from Carbonyl Compounds: Reduction - Organic Chemistry | OpenStax [openstax.org]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. aksci.com [aksci.com]
Technical Support Center: Purification of Crude 3-Bromo-4-chlorobenzyl Alcohol by Column Chromatography
Welcome to our dedicated technical support guide for the purification of 3-Bromo-4-chlorobenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this important intermediate via column chromatography. Here, we address common challenges with practical, field-tested solutions to streamline your workflow and enhance purification outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during the column chromatography of this compound.
Problem 1: Poor Separation of this compound from Impurities
Symptoms:
-
Overlapping spots on the Thin Layer Chromatography (TLC) plate.
-
Mixed fractions containing both the desired product and impurities.
-
Broad elution bands from the column.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Solvent System (Mobile Phase) | The polarity of the eluent is not optimized to create a sufficient difference in the retention factors (Rf) between the product and impurities.[1][2] | Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for this compound.[2] Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding ethyl acetate or dichloromethane.[3][4] A common starting point for moderately polar compounds is a mixture of ethyl acetate and hexanes.[2] |
| Column Overloading | Too much crude material has been loaded onto the column relative to the amount of stationary phase. This leads to broad bands and poor separation. | Reduce the sample load. A general guideline is to load 1-5% of crude material relative to the weight of the silica gel. For difficult separations, a lower loading percentage is recommended. |
| Improper Column Packing | Air bubbles, cracks, or an uneven silica gel bed can lead to channeling of the solvent and sample, resulting in poor separation. | Repack the column carefully. Ensure the silica gel is uniformly packed as a slurry to avoid air bubbles. Add a layer of sand on top of the silica to prevent disturbance when adding the eluent.[2] |
Problem 2: The Compound is Not Eluting from the Column or is Eluting Very Slowly
Symptoms:
-
The product remains at the baseline of the TLC plate even with a relatively polar solvent system.
-
No product is detected in the collected fractions after a significant volume of eluent has passed through the column.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Solvent System is Not Polar Enough | This compound is a polar molecule due to the hydroxyl group. The chosen eluent may not have sufficient polarity to displace it from the polar silica gel stationary phase. | Increase the polarity of the eluent. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. For very polar compounds, a small amount of methanol (1-5%) in dichloromethane can be effective.[1][5] |
| Compound Degradation on Silica Gel | Benzyl alcohols can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation or strong, irreversible binding.[1] | Test for stability and consider alternatives. Perform a 2D TLC to check for degradation.[1][2] If degradation is observed, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.[1][2] Pre-treating the silica gel by flushing the column with an eluent containing a small amount of a volatile base like triethylamine (1-2%) can also neutralize the acidic sites.[2] |
Experimental Workflow: Column Chromatography of this compound
This workflow provides a step-by-step guide for the purification process.
Caption: A typical workflow for the purification of this compound by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: A good starting point for developing a solvent system for a moderately polar compound like this compound is a 4:1 to 1:1 mixture of a non-polar solvent and a moderately polar solvent. For instance, you can begin with a 4:1 mixture of hexanes:ethyl acetate and adjust the ratio based on the initial Rf value.[4] If the spot remains at the baseline, increase the proportion of ethyl acetate.
Q2: My compound is streaking on the TLC plate. What does this mean and how can I fix it?
A2: Streaking on a TLC plate can indicate several issues:
-
The sample is overloaded: Try spotting a more dilute solution of your crude material.
-
The compound is degrading on the silica gel: As mentioned earlier, the acidic nature of silica can cause degradation.[1] A 2D TLC can help confirm this.[1][2]
-
The compound is highly polar and interacting strongly with the stationary phase: Adding a small amount of a more polar solvent like methanol or a few drops of acetic acid or ammonia to the developing solvent can sometimes resolve streaking for acidic or basic compounds, respectively.[5]
Q3: How do I perform a dry load of my sample onto the column?
A3: Dry loading is beneficial if your compound has poor solubility in the initial eluent.[6]
-
Dissolve your crude this compound in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.[6]
Q4: What are the potential impurities from the synthesis of this compound that I should be aware of?
A4: Common impurities can include unreacted starting materials such as 3-bromo-4-chlorotoluene (if synthesized by oxidation) or 3-bromo-4-chlorobenzaldehyde (if synthesized by reduction). The corresponding carboxylic acid, 3-bromo-4-chlorobenzoic acid, could also be present as an over-oxidation byproduct. These impurities have different polarities and should be separable by column chromatography.
Troubleshooting Decision Tree
This decision tree can guide you through a logical process to identify and solve purification issues.
Caption: A decision tree to systematically troubleshoot column chromatography issues.
References
minimizing side product formation in reactions with 3-Bromo-4-chlorobenzyl alcohol
Technical Support Center: 3-Bromo-4-chlorobenzyl alcohol
A Guide to Minimizing Side Product Formation in Synthetic Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of its reactivity and minimize the formation of unwanted side products in your experiments. As Senior Application Scientists, we understand that achieving high purity and yield is paramount. This resource leverages fundamental chemical principles and field-proven methodologies to address common challenges encountered during the synthesis of derivatives from this versatile starting material.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm trying to oxidize this compound to the aldehyde, but I'm seeing significant over-oxidation to the carboxylic acid. How can I improve the selectivity for the aldehyde?
Answer: This is a classic challenge when working with primary benzyl alcohols. The desired aldehyde, 3-Bromo-4-chlorobenzaldehyde, is itself susceptible to further oxidation under many reaction conditions, leading to the formation of 3-Bromo-4-chlorobenzoic acid. The key to success lies in choosing an appropriate oxidizing agent and carefully controlling the reaction parameters.
Causality: Strong, non-selective oxidants (e.g., potassium permanganate, chromic acid in water) will readily oxidize the intermediate aldehyde to the carboxylic acid. To prevent this, you must use a milder reagent that is selective for the alcohol-to-aldehyde transformation or employ reaction conditions that physically separate the aldehyde from the oxidant as it forms.
Troubleshooting & Recommended Protocols:
-
Utilize Anhydrous Chromium-Based Reagents: Reagents like Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) in an anhydrous solvent like dichloromethane (DCM) are specifically designed for this purpose. They are less reactive than aqueous chromium reagents and typically stop at the aldehyde stage.
-
Employ Swern or Dess-Martin Oxidation: These methods avoid harsh metals and are known for their mildness and high selectivity.
-
Swern Oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at very low temperatures (-78 °C). The low temperature is critical for preventing side reactions.
-
Dess-Martin Periodinane (DMP) Oxidation is a popular choice because it is experimentally simple, proceeds at room temperature, and gives high yields of the aldehyde with a straightforward workup.[1]
-
Workflow: Selective Oxidation to Aldehyde
Caption: Desired vs. undesired oxidation pathways.
Comparative Table of Selective Oxidizing Agents:
| Reagent | Typical Conditions | Pros | Cons |
| PCC | CH₂Cl₂, Room Temp | Reliable, commercially available | Chromium waste, can be acidic |
| DMP | CH₂Cl₂, Room Temp | Mild, fast, high yield, easy workup | Reagent is expensive and shock-sensitive |
| Swern | Oxalyl Chloride, DMSO, Et₃N, -78 °C | Very mild, high yield, good for sensitive substrates | Requires cryogenic temperatures, unpleasant odor |
| TEMPO/Bleach | NaOCl, KBr, CH₂Cl₂/H₂O, 0 °C | Inexpensive, environmentally benign | Biphasic reaction, requires careful pH control |
Question 2: I am attempting an ether synthesis via the Williamson method and obtaining a large amount of the symmetrical diether (bis(3-bromo-4-chlorobenzyl) ether). How do I favor the formation of my desired unsymmetrical product?
Answer: The formation of a symmetrical diether is a common side reaction in Williamson ether synthesis, especially with reactive electrophiles like benzyl halides or, in this case, a reactive benzyl alcohol precursor. This occurs when the deprotonated starting alcohol (alkoxide) attacks another molecule of the starting material (if it's been converted to an electrophile) or when unreacted alcohol attacks the desired product's electrophilic precursor.
Causality: The root cause is the simultaneous presence of the nucleophilic alkoxide and the electrophilic alkylating agent derived from the starting material. To minimize this, you must ensure that the alcohol is fully converted to its conjugate base (the alkoxide) before the primary electrophile (e.g., an alkyl halide) is introduced.
Troubleshooting & Recommended Protocols:
-
Choice of Base is Critical: Use a strong, non-nucleophilic base to ensure complete deprotonation of the alcohol. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, evolving hydrogen gas. Weaker bases like hydroxides can establish an equilibrium, leaving unreacted alcohol in the mixture.
-
Control the Order of Addition:
-
Step 1: Dissolve the this compound in a suitable anhydrous aprotic solvent (e.g., THF, DMF).
-
Step 2: Add the strong base (e.g., NaH) portion-wise at 0 °C and allow the mixture to stir until hydrogen evolution ceases. This ensures the complete formation of the sodium 3-bromo-4-chlorobenzyl alkoxide.
-
Step 3: Then, add your primary alkyl halide (e.g., methyl iodide, ethyl bromide) to the solution of the pre-formed alkoxide. This sequential addition ensures the alkyl halide primarily encounters the desired nucleophile, not the starting alcohol.
-
-
Consider Phase-Transfer Catalysis (PTC): For reactions involving an aqueous base (like 50% NaOH), a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be highly effective. The catalyst transports the hydroxide ion into the organic phase to deprotonate the alcohol, and then transports the resulting alkoxide back to react with the alkyl halide, often minimizing side reactions.
Workflow: Minimizing Self-Etherification
Caption: Desired etherification vs. side product formation.
Question 3: I need to replace the hydroxyl group with a different nucleophile (e.g., a cyanide or an azide), but the reaction is not working. What is the best way to activate the alcohol for nucleophilic substitution?
Answer: The hydroxyl group (-OH) is a notoriously poor leaving group because its conjugate acid, the hydroxide ion (HO⁻), is a strong base. For a nucleophilic substitution to occur efficiently, the -OH group must first be converted into a good leaving group.[2] Direct reaction with a nucleophile under neutral or basic conditions will likely fail. Attempting to force the reaction with strong acid and heat can lead to decomposition or unwanted rearrangement.
Causality: A good leaving group is a weak base. The strategy, therefore, is to convert the hydroxyl group into a group whose conjugate acid is much stronger than water. The most common and effective methods involve converting the alcohol into a sulfonate ester or using specific halogenating agents.
Troubleshooting & Recommended Protocols:
-
Convert to a Sulfonate Ester (Tosylates/Mesylates): This is often the most reliable method.
-
React the this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine.
-
This reaction forms a tosylate (-OTs) or mesylate (-OMs) ester. These are excellent leaving groups because their corresponding anions (tosylate and mesylate) are highly stabilized by resonance.
-
The resulting sulfonate ester can then be easily displaced by a wide range of nucleophiles (e.g., NaCN, NaN₃, NaI) in a clean Sₙ2 reaction. This two-step process provides high yields and avoids harsh conditions.
-
-
Use Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃):
-
To replace the -OH with a chlorine, use thionyl chloride (SOCl₂), often with a small amount of pyridine.[2]
-
To replace the -OH with a bromine, use phosphorus tribromide (PBr₃).[2]
-
These reagents work by first forming an intermediate that has a much better leaving group, which is then displaced by the halide ion. These reactions are effective but the reagents must be handled with care.
-
Workflow: Activating an Alcohol for Sₙ2 Substitution
Caption: Activation-substitution strategy for alcohols.
References
Technical Support Center: A Researcher's Guide to Suzuki Coupling with 3-Bromo-4-chlorobenzyl alcohol
Welcome to our dedicated technical support center for scientists and researchers. This guide provides in-depth troubleshooting advice and frequently asked questions for the Suzuki-Miyaura coupling reaction utilizing 3-bromo-4-chlorobenzyl alcohol. As Senior Application Scientists, we have structured this resource to address the unique challenges presented by this substrate, ensuring you can navigate your experiments with confidence and scientific rigor.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues you may encounter when performing a Suzuki coupling with this compound. We delve into the root causes of these problems and provide actionable, step-by-step solutions.
Issue 1: Low to No Product Formation
Question: I am not observing any significant formation of my desired coupled product. What are the likely causes and how can I rectify this?
Answer: The absence of product formation in a Suzuki coupling reaction can be attributed to several factors, ranging from catalyst inactivity to suboptimal reaction conditions. For a substrate like this compound, the interplay of the di-halogen substitution pattern and the benzylic alcohol functionality requires careful consideration.
Potential Causes and Solutions:
-
Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation if the reaction is not performed under strictly inert conditions. The benzylic alcohol itself can also potentially coordinate with the palladium center, inhibiting its catalytic activity.
-
Solution: Ensure your reaction setup is thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through your solvent and reaction mixture for an extended period. Use of a robust palladium precatalyst, which is more stable to air and moisture, can also be beneficial.[1][2][3][4]
-
-
Inefficient Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) center is a critical and often rate-limiting step in the catalytic cycle.[5][6] While the Carbon-Bromine bond is generally more reactive than the Carbon-Chlorine bond, an inappropriate choice of ligand can hinder this process.[6][7]
-
Suboptimal Base and Solvent System: The choice of base and solvent is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5] Poor solubility of the base or reactants can lead to a stalled reaction.
-
Solution: A common and often effective system is a mixture of an organic solvent like 1,4-dioxane or THF with an aqueous solution of a base such as K₂CO₃ or K₃PO₄.[9] Ensure the base is finely powdered to maximize its surface area and solubility.
-
-
Poor Quality of Reagents: The purity of your this compound, boronic acid, and solvents is paramount. Impurities can poison the catalyst and lead to failed reactions.
-
Solution: Use freshly purchased or purified reagents. Ensure your boronic acid has not undergone significant protodeboronation during storage.[10] Solvents should be anhydrous and of high purity.
-
Workflow for Troubleshooting Low Yield:
Caption: A logical workflow for troubleshooting low yields.
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of side products, complicating purification and lowering the yield of my desired product. What are these side products and how can I minimize their formation?
Answer: Several side reactions can occur during a Suzuki coupling, with protodeboronation and homocoupling being the most common. With this compound, dehalogenation is another potential side reaction to consider.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategies |
| Protodeboronation Product | The boronic acid reacts with a proton source (often water) to replace the boronic acid group with a hydrogen atom.[10][11] This is often catalyzed by the base or even the palladium complex.[11][12] | - Use a milder base or carefully control the amount of water in the reaction. - Employ a more stable boronic ester (e.g., a pinacol ester) instead of the free boronic acid. - Use a catalyst system that promotes rapid cross-coupling, outcompeting the rate of protodeboronation.[3] |
| Homocoupling Product | Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), facilitating this side reaction.[6] | - Rigorously degas all solvents and the reaction mixture. - Maintain a strict inert atmosphere throughout the reaction. |
| Dehalogenation Product | The bromine or chlorine atom on the starting material is replaced by a hydrogen atom. This can occur via various pathways, sometimes involving the solvent or base as a hydride source. | - Avoid alcoholic solvents if dehalogenation is a significant issue. - Screen different bases; sometimes a weaker base can suppress this side reaction. |
| Oxidation Product | The benzyl alcohol is oxidized to the corresponding aldehyde (3-bromo-4-chlorobenzaldehyde). Palladium catalysts can facilitate alcohol oxidation under certain conditions.[13][14] | - Ensure the reaction is run under strictly anaerobic conditions. - Avoid excessively high temperatures. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the Suzuki coupling of this compound.
Q1: Which halogen will react in the Suzuki coupling, the bromine or the chlorine?
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl.[6] Therefore, for this compound, the Suzuki coupling is expected to occur selectively at the more reactive C-Br bond, leaving the C-Cl bond intact. This chemoselectivity allows for subsequent functionalization at the chloro position if desired.
Q2: Can the benzyl alcohol group interfere with the reaction?
Yes, the benzylic alcohol can potentially influence the reaction in several ways:
-
Coordination to Palladium: The hydroxyl group could coordinate to the palladium catalyst, potentially altering its reactivity or stability.
-
Oxidation: As mentioned in the troubleshooting section, the alcohol could be oxidized to the corresponding aldehyde.
-
Direct C-O Activation: While less common for unsubstituted benzyl alcohols without an activating group, direct Suzuki coupling via C-O bond activation is a known transformation.[15][16] However, under standard Suzuki conditions, this is less likely to be the primary reaction pathway compared to the reaction at the C-Br bond.
If you suspect interference from the alcohol, you can consider protecting it as an ether (e.g., a silyl ether) or an ester, though this adds extra steps to your synthesis.
Q3: What is a good starting point for reaction conditions?
A robust starting point for the Suzuki coupling of this compound would be to adapt a protocol known to be effective for other functionalized aryl bromides.[17]
Recommended Starting Protocol:
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or a palladacycle precatalyst (2 mol%) | Precatalysts offer improved stability and handling.[1][18] |
| Ligand | SPhos or XPhos (4 mol%) | Bulky, electron-rich ligands facilitate oxidative addition and improve catalyst performance.[8] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Common, effective bases for Suzuki couplings. |
| Solvent | 1,4-Dioxane/H₂O (4:1 or 5:1 mixture) | A biphasic system that often provides good solubility for both organic and inorganic reagents. |
| Temperature | 80-100 °C | A typical temperature range for Suzuki couplings of aryl bromides. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and homocoupling. |
Experimental Workflow:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), the palladium source, the ligand, and the base.
-
Seal the vessel and subject it to at least three cycles of vacuum and backfilling with an inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, perform an aqueous workup, and purify the product by column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
By understanding the key challenges associated with this compound and systematically applying the troubleshooting strategies outlined in this guide, you can significantly increase your chances of a successful Suzuki coupling reaction.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Microkinetic Modeling of Benzyl Alcohol Oxidation on Carbon-Supported Palladium Nanoparticles | ORNL [ornl.gov]
- 15. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Resolving Solubility Challenges of 3-Bromo-4-chlorobenzyl Alcohol in Reaction Media
Introduction
Welcome to the technical support center for 3-Bromo-4-chlorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues that may arise during its use in various reaction media. This compound is a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. However, its effective use can be hampered by its limited solubility in certain solvent systems, leading to incomplete reactions, reduced yields, and purification challenges.
This document provides a comprehensive, in-depth technical guide structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. Our approach is grounded in the principles of physical organic chemistry and backed by established methodologies to ensure you can confidently address solubility challenges in your experimental work.
Understanding the Solubility Profile of this compound
This compound possesses a moderately polar structure due to the presence of the hydroxyl (-OH) group, which is capable of hydrogen bonding. However, the aromatic ring substituted with a bromine and a chlorine atom contributes to its lipophilic character. This dual nature dictates its solubility, making it generally soluble in many organic solvents but sparingly soluble in highly polar or non-polar solvents.[1][2]
Predicted Solubility Behavior:
-
High Solubility: Expected in moderately polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol).
-
Moderate Solubility: Expected in less polar aprotic solvents (e.g., dichloromethane, toluene).
-
Low to Insoluble: Expected in non-polar solvents (e.g., hexane, cyclohexane) and highly polar solvents like water.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the solubility of this compound.
Q1: My this compound is not dissolving in the reaction solvent at room temperature. What is the first and most straightforward troubleshooting step?
A1: The initial and simplest approach is to gently heat the reaction mixture while stirring. An increase in temperature often significantly enhances the solubility of solid organic compounds.[1] However, it is crucial to be mindful of the thermal stability of all reactants and catalysts in your system to prevent degradation.
Q2: I'm performing a reaction in a non-polar solvent like toluene, and the solubility of this compound is very low. What are my options?
A2: This is a common issue due to the polarity mismatch. You have a few options:
-
Introduce a Co-solvent: Adding a small amount of a miscible polar aprotic co-solvent like tetrahydrofuran (THF) or 1,4-dioxane can create a solvent system with an intermediate polarity, thereby improving solubility.[3]
-
Consider a Different Solvent System: If the reaction chemistry allows, switching to a more polar solvent might be the best solution.
-
Phase-Transfer Catalysis (PTC): If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can be highly effective. The catalyst helps to transport the reactant from the aqueous phase to the organic phase where the this compound is dissolved.[4][5]
Q3: Can I use a co-solvent to improve solubility in an aqueous medium?
A3: Yes, using a water-miscible organic co-solvent is a powerful technique.[3] Co-solvents like ethanol, isopropanol, or dimethyl sulfoxide (DMSO) can be added to the aqueous phase to increase the solubility of organic compounds. They work by reducing the overall polarity of the solvent system.[6]
Q4: My reaction seems to start but then stalls. Could this be a solubility issue?
A4: Yes, this can be an indication of poor solubility. If the reactant is only sparingly soluble, the concentration in the solution may be too low to sustain a reasonable reaction rate. As the dissolved reactant is consumed, the rate of dissolution of the remaining solid may become the rate-limiting step. Visual inspection for undissolved solids is a good first check.[7]
Q5: Are there any alternatives to traditional solvent-based reactions if solubility remains a significant hurdle?
A5: For substrates with very low solubility, mechanochemical methods such as ball milling can be an excellent alternative.[8] These solvent-free or low-solvent techniques use mechanical energy to drive the reaction between solid reactants.
Troubleshooting Guides
This section provides systematic approaches to resolving solubility issues with this compound.
Guide 1: Enhancing Solubility in Non-Polar Aprotic Solvents (e.g., Toluene, Hexane)
Issue: Limited solubility of this compound in a non-polar reaction medium.
Underlying Cause: Significant polarity mismatch between the solute and the solvent.
Solution 1: Introduction of a Co-solvent
This protocol describes the use of a polar aprotic co-solvent to enhance solubility.
Experimental Protocol:
-
To your reaction vessel containing the non-polar solvent (e.g., toluene), add the this compound and other solid reagents.
-
Begin stirring the mixture at room temperature.
-
Gradually add a polar aprotic co-solvent such as Tetrahydrofuran (THF) or 1,4-Dioxane in small increments (e.g., 5-10% of the total solvent volume).
-
Monitor for dissolution of the solid. Gentle heating (e.g., 40-50 °C) can be applied in conjunction with co-solvent addition.
-
Once the solid has dissolved, proceed with the addition of any liquid reagents and continue with your reaction protocol.
Data Presentation: Recommended Co-solvent Systems
| Primary Solvent | Recommended Co-solvent | Starting Ratio (v/v) | Notes |
| Toluene | Tetrahydrofuran (THF) | 9:1 | THF is less polar than DMF or DMSO and is often a good starting point. |
| Toluene | 1,4-Dioxane | 9:1 | Similar in polarity to THF. |
| Hexane | Dichloromethane (DCM) | 8:2 | DCM can help to solubilize more polar starting materials. |
Solution 2: Phase-Transfer Catalysis (for biphasic reactions)
If your reaction involves a nucleophile in an aqueous phase, PTC is an excellent choice.
Experimental Protocol:
-
Dissolve the this compound in the organic solvent (e.g., toluene).
-
In a separate vessel, dissolve the nucleophilic reagent (e.g., sodium cyanide) in water.
-
Combine the two phases in the reaction vessel.
-
Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst such as Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate (TBAHS) .[9]
-
Stir the biphasic mixture vigorously to ensure efficient mass transfer between the phases.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, HPLC).
Visualization: Phase-Transfer Catalysis Workflow
Caption: Workflow for Phase-Transfer Catalysis.
Guide 2: Determining Optimal Solvent Systems - A Hypothetical Study
To provide more specific guidance, we outline a systematic approach to determine the solubility of this compound in various solvents.
Experimental Protocol: Shake-Flask Method
This method determines the equilibrium solubility of a compound.[2]
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vials to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility from the determined concentration, accounting for the dilution factor.
Data Presentation: Hypothetical Solubility Data
| Solvent | Dielectric Constant (20°C) | Predicted Solubility (g/L) at 25°C |
| Hexane | 1.88 | < 1 |
| Toluene | 2.38 | 10-20 |
| Dichloromethane | 9.08 | 50-100 |
| Ethyl Acetate | 6.02 | > 200 |
| Acetone | 20.7 | > 200 |
| Ethanol | 24.3 | > 200 |
| Methanol | 32.6 | > 150 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 |
| Water | 80.1 | < 0.5 |
Visualization: Decision Tree for Solvent Selection
Caption: Decision tree for troubleshooting solubility issues.
Conclusion
Resolving the solubility issues of this compound is crucial for its successful application in synthesis. By systematically evaluating the reaction conditions and employing strategies such as the use of co-solvents, heating, or phase-transfer catalysis, researchers can overcome these challenges. This guide provides a framework for troubleshooting, grounded in scientific principles, to empower scientists to optimize their reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. phasetransfer.com [phasetransfer.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. assaytech.com [assaytech.com]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Storage and Stability of 3-Bromo-4-chlorobenzyl alcohol
Prepared by: Senior Application Scientist, Chemical Stability Division
This guide provides in-depth technical information and practical troubleshooting advice for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Bromo-4-chlorobenzyl alcohol to prevent its chemical decomposition. Maintaining the integrity of this reagent is critical for ensuring the reproducibility and success of synthetic routes and the quality of final products.
Section 1: The Core Challenge: Understanding Decomposition
The stability of substituted benzyl alcohols is a frequent concern in both laboratory and industrial settings. Understanding the underlying chemical processes that lead to degradation is the first step toward effective prevention.
Q1: What are the primary degradation products of this compound and what causes their formation?
Answer: The primary mode of decomposition for this compound, like most benzyl alcohols, is auto-oxidation.[1] This process occurs when the compound is exposed to atmospheric oxygen and can be accelerated by factors such as light, heat, and the presence of metallic impurities.
The degradation proceeds in two main steps:
-
Oxidation to Aldehyde: The alcohol group (-CH₂OH) is first oxidized to an aldehyde group (-CHO), forming 3-Bromo-4-chlorobenzaldehyde. This is often the most significant impurity observed.[2][3][4]
-
Oxidation to Carboxylic Acid: The resulting aldehyde is susceptible to further oxidation, converting it into 3-Bromo-4-chlorobenzoic acid.[1][4][5]
This cascade of reactions leads to a decrease in the purity of the starting material and introduces impurities that can interfere with subsequent reactions or compromise the specifications of a final product.
Caption: The primary decomposition pathway of this compound.
Section 2: Recommended Storage Protocols
Proper storage is the most effective and straightforward method to ensure the long-term stability of this compound. The following protocols are based on established best practices for benzyl alcohols and related aryl halides.[6][7][8]
Q2: What are the ideal short-term and long-term storage conditions?
Answer: The ideal conditions aim to minimize exposure to oxygen, light, and heat. We recommend a tiered approach based on the intended duration of storage.
| Parameter | Short-Term Storage (< 3 months) | Long-Term Storage (> 3 months) | Rationale |
| Temperature | Cool, ambient (Below 25°C / 77°F)[7] | Refrigerated (2-8°C) | Reduces the rate of oxidation reactions. |
| Atmosphere | Tightly sealed container[1] | Inert gas (Nitrogen or Argon) blanket[6] | Prevents contact with atmospheric oxygen, the primary driver of auto-oxidation.[6] |
| Light | Amber glass bottle or opaque container | Amber glass bottle stored in the dark | Protects from light, which can catalyze the formation of free radicals and accelerate decomposition.[1][7] |
| Container | Original manufacturer's glass container | Borosilicate glass with PTFE-lined cap | Glass is inert. Avoid plastic containers, as benzyl alcohol can degrade some plastics and leach impurities.[1][9] |
| Handling | Use from a freshly opened container[9] | Aliquot into smaller, single-use vials | Minimizes repeated exposure of the bulk material to the atmosphere. |
Section 3: Troubleshooting Guide
Even with proper care, issues can arise. This section addresses common observations and provides guidance on how to diagnose and resolve them.
Q3: I suspect my sample of this compound has degraded. How can I confirm this?
Answer: Visual inspection can provide initial clues, but analytical confirmation is necessary.
-
Visual Clues: A pure sample should be a white to off-white solid. The appearance of yellowing or the development of a distinct "almond-like" odor (characteristic of benzaldehydes) suggests the formation of the aldehyde impurity.[10]
-
Analytical Confirmation: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4][11] A stability-indicating method can separate the parent alcohol from its primary degradation products (aldehyde and acid). See Section 5 for a model HPLC protocol.
Q4: My assay results show lower purity than expected, but I don't see significant degradation peaks. What could be the issue?
Answer: If the primary degradation products are not observed, consider the following possibilities:
-
Hygroscopic Nature: Benzyl alcohols can be hygroscopic, meaning they can absorb moisture from the air.[6] This will lower the purity by weight without chemical degradation. Store in a desiccator if this is a concern.
-
Residual Solvents: Impurities from the synthesis or purification process, such as residual solvents, may be present.[10] GC-Headspace analysis is suitable for detecting volatile impurities.
-
Cross-Contamination: Ensure that spatulas, weighing boats, and glassware are scrupulously clean to prevent contamination from other reagents.
Section 4: Advanced Stabilization Techniques
For applications requiring the highest purity or for long-term storage of solutions, passive measures can be supplemented with active stabilization strategies.
Q5: Can I use antioxidants to prolong the shelf-life of my this compound, especially when in solution?
Answer: Yes, this is an excellent advanced strategy. Auto-oxidation proceeds via a free-radical mechanism.[12] The addition of a radical scavenger, also known as an antioxidant, can interrupt this chain reaction and significantly slow the degradation process.[13][14]
| Antioxidant / Radical Scavenger | Typical Concentration (w/w) | Solubility | Comments |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% | Soluble in organic solvents | A highly effective and commonly used phenolic antioxidant.[12] |
| Butylated Hydroxyanisole (BHA) | 0.01% - 0.1% | Soluble in organic solvents | Often used in combination with BHT for a synergistic effect.[12] |
| alpha-Tocopherol (Vitamin E) | 0.05% - 0.2% | Soluble in organic solvents | A naturally occurring antioxidant that is effective at breaking radical chains.[13] |
Causality: These antioxidants work by donating a hydrogen atom to the reactive peroxyl radicals formed during oxidation, creating a stable antioxidant radical that does not propagate the chain reaction.[15]
Q6: How do I properly prepare and store the compound under an inert atmosphere?
Answer: The process involves replacing the air in the headspace of your storage container with an inert gas like nitrogen or argon. This is crucial for long-term stability.
Caption: Workflow for preparing a sample under an inert gas atmosphere.
Section 5: Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general starting point for assessing the purity of this compound and detecting its primary degradation products. Method optimization may be required for your specific equipment and application.
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: Ramp to 80% B
-
20-25 min: Hold at 80% B
-
25-26 min: Return to 30% B
-
26-30 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[16]
-
Sample Preparation: Dissolve an accurately weighed sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
-
Expected Elution Order:
-
3-Bromo-4-chlorobenzoic acid (most polar, earliest elution).
-
This compound.
-
3-Bromo-4-chlorobenzaldehyde (least polar, latest elution).
-
System Validation: This method should be validated for specificity by performing forced degradation studies (e.g., exposure to peroxide, acid, base, heat) to ensure degradation products are resolved from the main peak.[17]
References
- 1. phexcom.com [phexcom.com]
- 2. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development studies on determination of preservatives decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. Aryl Halides | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radical scavenger | chemistry | Britannica [britannica.com]
- 13. free radical scavengers.pdf [slideshare.net]
- 14. Free radical scavengers: An overview on heterocyclic advances and medicinal prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Free radicals, natural antioxidants, and their reaction mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/C4RA13315C [pubs.rsc.org]
- 16. jpionline.org [jpionline.org]
- 17. jetir.org [jetir.org]
Technical Support Center: A Researcher's Guide to the Purification of 3-Bromo-4-chlorobenzyl alcohol
Welcome to the technical support center for 3-Bromo-4-chlorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Ensuring the purity of this compound is critical, as impurities can lead to ambiguous experimental results, undesirable side reactions, and potential safety concerns in pharmaceutical applications. This document provides a comprehensive resource for identifying and removing common impurities through a series of frequently asked questions and in-depth troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a sample of this compound?
A1: Based on common synthetic routes, which often involve the reduction of a corresponding benzoic acid or benzaldehyde, the primary impurities may include:
-
Unreacted Starting Materials: 3-Bromo-4-chlorobenzoic acid or 3-Bromo-4-chlorobenzaldehyde.
-
Over-oxidation Products: If the alcohol is exposed to oxidizing conditions, it can revert to 3-Bromo-4-chlorobenzaldehyde or 3-Bromo-4-chlorobenzoic acid.[1]
-
Byproducts of Synthesis: Dibenzyl ether derivatives can form, particularly if the reaction is conducted under acidic conditions or at elevated temperatures.[1]
-
Residual Solvents: Solvents used during the synthesis and initial work-up, such as methanol, ethanol, or toluene, may be present.[2]
Q2: What is the recommended first step to assess the purity of my this compound sample?
A2: A simple and effective initial assessment can be performed using Thin-Layer Chromatography (TLC). It is a quick method to visualize the number of components in your sample. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[3]
Q3: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities?
A3: Yes, ¹H NMR spectroscopy is a powerful tool for structural elucidation and can help in identifying impurities if they are present in significant amounts (typically >1%). Characteristic peaks of the starting materials or byproducts, if known, can be looked for in the spectrum of the crude product.
Q4: Is it possible to remove impurities by a simple aqueous wash?
A4: An aqueous wash can be effective for removing certain types of impurities. For instance, washing with a dilute sodium bicarbonate solution can help remove acidic impurities like residual 3-Bromo-4-chlorobenzoic acid. However, for other organic impurities, this method will not be sufficient, and more advanced purification techniques will be necessary.
Troubleshooting and Purification Guide
This section provides a more detailed approach to tackling common issues encountered during the purification of this compound.
Initial Purity Assessment: A Closer Look
Before embarking on a purification protocol, a thorough understanding of the impurity profile is essential.
Analytical Techniques for Impurity Profiling:
| Technique | Application | Key Considerations |
| TLC | Rapid, qualitative assessment of the number of components. | A good starting mobile phase is a mixture of hexane and ethyl acetate. |
| HPLC | Quantitative purity analysis and separation of closely related impurities.[4] | A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[5][6] |
| GC-MS | Identification of volatile impurities and byproducts. | Provides both retention time data for quantification and mass spectra for structural identification of impurities.[7] |
| ¹H NMR | Structural confirmation and identification of major impurities. | Compare the spectrum of your sample with a reference spectrum of pure this compound. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and resolving purity issues with this compound.
Caption: A decision-making workflow for the purification of this compound.
Step-by-Step Purification Protocols
Based on the nature of the identified impurities, one or a combination of the following purification methods may be employed.
Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures.
Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For this compound, consider solvent systems like hexane/ethyl acetate, toluene, or methanol/water.[8]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude product until it completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Protocol for Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity like benzyl alcohols.
-
Mobile Phase (Eluent) Selection: The choice of eluent is crucial for good separation. This is typically optimized using TLC. A common eluent system is a gradient of ethyl acetate in hexane.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed.
-
Elution and Fraction Collection: Begin eluting with the non-polar solvent, gradually increasing the polarity. Collect the eluting solvent in fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3]
Vacuum Distillation
For liquid impurities or if the product itself is a low-melting solid or an oil, vacuum distillation can be an effective purification method. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.
Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glass joints are properly sealed.
-
Heating: Gently heat the distillation flask in a heating mantle or an oil bath.
-
Fraction Collection: Collect the distillate in fractions, monitoring the boiling point and pressure. The pure compound should distill over a narrow temperature range at a constant pressure.
Visualizing Purification Choices
The selection of a purification technique is directly related to the physical properties of the impurities relative to the desired product.
Caption: A diagram illustrating the selection of a purification method based on impurity properties.
References
- 1. mdpi.com [mdpi.com]
- 2. greenfield.com [greenfield.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. ewai-group.com [ewai-group.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3-Bromo-4-chlorobenzyl alcohol
This guide is designed for researchers, scientists, and professionals in drug development who are scaling up the synthesis of 3-bromo-4-chlorobenzyl alcohol. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
-
Symptom: TLC or GC-MS analysis shows a significant amount of unreacted starting material (e.g., 3-bromo-4-chlorobenzaldehyde or 3-bromo-4-chlorobenzoic acid) after the expected reaction time.
-
Potential Causes & Solutions:
-
Inactive Reducing Agent: The hydride reagent (e.g., Sodium Borohydride, Lithium Aluminum Hydride) may have degraded due to improper storage and exposure to moisture.
-
Solution: Use a fresh, unopened container of the reducing agent. If using an older bottle, test its activity on a small scale with a simple ketone like cyclohexanone before committing the bulk of your starting material. For moisture-sensitive reagents like LiAlH₄, ensure it is handled under a dry, inert atmosphere.[1][2]
-
-
Insufficient Reagent Stoichiometry: The molar ratio of the reducing agent to the starting material may be too low.
-
Solution: While a slight excess of the reducing agent is common, a significant underestimation will lead to incomplete reduction.[3] Recalculate the molar equivalents needed. For aldehydes and ketones, 1.2 equivalents of NaBH₄ are typically sufficient.[3] For carboxylic acids or esters, a stronger reducing agent like LiAlH₄ is necessary, and at least 2-3 equivalents are often used.[4][5]
-
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: While some reductions proceed well at room temperature or even 0 °C, gently warming the reaction mixture can increase the rate.[3] However, be cautious, as excessive heat can lead to side reactions. Monitor the reaction progress by TLC as you gradually increase the temperature.
-
-
Issue 2: Formation of Significant Impurities
-
Symptom: The crude product shows multiple spots on a TLC plate or several unexpected peaks in a GC-MS chromatogram.
-
Potential Causes & Solutions:
-
Over-reduction: If using a powerful reducing agent like LiAlH₄ on a substrate with multiple reducible functional groups, unintended reductions can occur. While this compound itself is the target, if the starting material were, for instance, an ester with other reducible moieties, those could also be affected.
-
Side Reactions from Grignard Reagent Formation (if applicable): If synthesizing from a halide via a Grignard reagent, the formation of Wurtz coupling products (R-R) can be a major side reaction.[8]
-
Cannizzaro Reaction (for aldehyde starting material): In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form an equimolar mixture of the corresponding alcohol and carboxylic acid.[10]
-
Solution: Ensure the reaction conditions are not strongly basic if starting from 3-bromo-4-chlorobenzaldehyde. If a basic workup is required, it should be done at low temperatures and for a short duration.
-
-
Issue 3: Difficult Purification
-
Symptom: The desired product, this compound, is difficult to separate from starting materials or byproducts by column chromatography or distillation.
-
Potential Causes & Solutions:
-
Similar Polarity of Components: The starting material and product may have very close Rf values on TLC, leading to co-elution during column chromatography.[11]
-
Solution: Experiment with different solvent systems for chromatography. A less polar eluent might improve separation.[11] Alternatively, consider converting the alcohol to a more polar derivative (e.g., an ester) before chromatography, followed by hydrolysis to regenerate the alcohol.
-
-
Azeotrope Formation during Distillation: The product may form an azeotrope with residual solvent or impurities, making separation by distillation challenging.
-
Solution: Ensure the crude product is thoroughly dried before distillation. A vacuum distillation is often preferred for high-boiling point alcohols to reduce the required temperature and minimize decomposition.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several viable synthetic pathways, with the choice often depending on the availability and cost of starting materials. The most common routes include:
-
Reduction of 3-Bromo-4-chlorobenzaldehyde: This is a straightforward approach using a reducing agent like sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[3][12]
-
Reduction of 3-Bromo-4-chlorobenzoic acid: This requires a stronger reducing agent, typically lithium aluminum hydride (LiAlH₄), in an aprotic solvent like THF.[1][4]
-
Grignard Reaction: Formation of a Grignard reagent from a suitable dihalobenzene, followed by reaction with formaldehyde. This route requires careful control of chemoselectivity due to the two different halogen atoms. The bromine is more reactive than chlorine in Grignard formation.[13]
Q2: Which reducing agent is better for this synthesis, NaBH₄ or LiAlH₄?
The choice of reducing agent is critical and depends on your starting material:
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Milder, more selective[7] | Stronger, less selective[2][5] |
| Suitable Substrates | Aldehydes, Ketones[6] | Carboxylic acids, Esters, Aldehydes, Ketones, Amides[2][4] |
| Solvent | Protic (e.g., Methanol, Ethanol) or Aprotic[3] | Aprotic (e.g., THF, Diethyl ether)[2] |
| Safety | Relatively safe to handle | Highly reactive with water, pyrophoric[1] |
-
Expert Recommendation: If starting from 3-bromo-4-chlorobenzaldehyde, Sodium Borohydride is the preferred reagent due to its high selectivity, ease of handling, and milder reaction conditions.[7] If your precursor is 3-bromo-4-chlorobenzoic acid or an ester thereof, Lithium Aluminum Hydride is necessary to achieve the reduction.[5]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light or by staining.
-
-
Interpretation: As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product, this compound, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Bromo-4-chlorobenzaldehyde using NaBH₄
This protocol is based on the well-established reduction of aldehydes with sodium borohydride.[3][12]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-4-chlorobenzaldehyde (1.0 eq) in methanol (10 volumes).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench with aqueous 1N HCl until the pH is acidic.
-
Extraction: Extract the product with dichloromethane (3 x 10 volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Synthesis of this compound from 3-Bromo-4-chlorobenzoic acid using LiAlH₄
This protocol outlines the reduction of a carboxylic acid using the powerful reducing agent, lithium aluminum hydride.[1][4]
Safety Note: Lithium aluminum hydride reacts violently with water and is pyrophoric. This reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1]
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
LiAlH₄ Suspension: Suspend lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) in the reaction flask.
-
Substrate Addition: Dissolve 3-bromo-4-chlorobenzoic acid (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Filtration and Extraction: Filter the precipitate and wash it thoroughly with THF. Combine the filtrate and the washings and concentrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify by column chromatography as described in Protocol 1.
Visualizations
Caption: Common synthetic routes to this compound.
Caption: A troubleshooting workflow for low-yield reactions.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. adichemistry.com [adichemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 3. NaBH4 | PPT [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Ambeed [ambeed.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 3-Bromo-4-chlorobenzyl alcohol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) for navigating the complexities of catalyst selection in cross-coupling reactions with the difunctionalized substrate, 3-bromo-4-chlorobenzyl alcohol. The primary challenge with this substrate is achieving chemoselectivity—preferentially reacting at the more labile carbon-bromine (C-Br) bond while preserving the more robust carbon-chlorine (C-Cl) bond for subsequent transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
A1: The core challenge is achieving chemoselective activation of the C-Br bond over the C-Cl bond. Both are potential sites for oxidative addition to a palladium catalyst, the first and often rate-determining step in the catalytic cycle.[1][2] Successful selective coupling allows for the C-Cl bond to be retained as a functional handle for subsequent, distinct coupling reactions, enabling the efficient, stepwise synthesis of complex, multi-substituted aromatic compounds.
Q2: Which bond is generally more reactive in palladium-catalyzed cross-coupling, C-Br or C-Cl?
A2: The C-Br bond is significantly more reactive than the C-Cl bond. The general reactivity trend for aryl halides in the crucial oxidative addition step is C–I > C–Br > C–OTf >> C–Cl.[3] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it easier for the palladium catalyst to insert into the bond.[1] This inherent reactivity difference is the foundation upon which selective catalysis is built.
Q3: What is the most critical experimental factor for controlling C-Br vs. C-Cl selectivity?
A3: The choice of ligand is the most powerful tool for controlling chemoselectivity.[4][5] While the inherent reactivity of the C-Br bond provides a thermodynamic advantage, the ligand's steric and electronic properties directly influence the catalyst's activity and selectivity.[6] A carefully chosen ligand can create a catalytic system active enough to cleave the C-Br bond efficiently under mild conditions while remaining insufficiently reactive to activate the stronger C-Cl bond.
Q4: Can I perform different coupling reactions at each halogen site sequentially?
A4: Yes, this is a primary advantage of using this substrate. By first performing a selective coupling at the C-Br position under carefully controlled conditions, you can isolate the chlorinated intermediate. This product can then be subjected to a second, typically more forcing, cross-coupling reaction (e.g., using a more active catalyst system or higher temperatures) to functionalize the C-Cl position with a different coupling partner. This stepwise approach is a powerful strategy in medicinal chemistry and materials science.[5]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Problem 1: Low to No Yield of the Desired C-Br Coupled Product
Low conversion is a common issue in cross-coupling reactions and can often be traced back to reagent integrity or reaction setup.[7]
-
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use freshly opened, high-purity palladium precatalysts and ligands. Phosphine ligands, in particular, are susceptible to oxidation.[3] Consider using modern, pre-formed Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts) which are designed for reliable and rapid generation of the active Pd(0) catalyst.
-
-
Potential Cause 2: Reagent Decomposition (Especially Boronic Acids). In Suzuki-Miyaura couplings, boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with hydrogen) or form inactive trimeric boroxines.[10][11]
-
Solution: Use fresh, high-purity boronic acid. If instability is suspected, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which can be more robust under reaction conditions.[3]
-
-
Potential Cause 3: Improper Base or Solvent. The base is critical for the transmetalation step (in Suzuki) or amine deprotonation (in Buchwald-Hartwig).[9][10] The solvent must be anhydrous and degassed, as water and oxygen can kill the catalyst.[3][10]
-
Solution: Use a base of appropriate strength and ensure it is soluble enough in the reaction medium. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective.[10] Always use anhydrous, degassed solvents. Sparging the solvent with an inert gas for 15-30 minutes before use is a reliable degassing method.
-
Problem 2: Poor Chemoselectivity / Significant Formation of the Di-coupled or C-Cl Coupled Product
This is the key challenge with this substrate. If you are observing reaction at the chloride position, your catalyst system is too active or your conditions are too harsh.
-
Potential Cause 1: Overly Active Catalyst System. Highly active, bulky, electron-rich ligands (e.g., certain Buchwald phosphines or N-Heterocyclic Carbenes) are specifically designed to activate challenging bonds like C-Cl.[4][12] Using such a ligand may eliminate the reactivity gap between the C-Br and C-Cl bonds.
-
Solution: Switch to a less active ligand system. For Suzuki couplings, classic ligands like triphenylphosphine (PPh₃) or ferrocene-based ligands like dppf can offer excellent selectivity for C-Br bonds, as they often require higher thermal energy to activate C-Cl bonds.[13]
-
-
Potential Cause 2: High Reaction Temperature or Long Reaction Time. Heat is a form of energy. Even with a moderately active catalyst, excessive temperature or prolonged reaction times can provide enough energy to overcome the activation barrier for C-Cl insertion, leading to a loss of selectivity.
-
Solution: Screen a range of lower temperatures (e.g., start at 60-80 °C instead of 100-110 °C). Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Problem 3: Formation of Homocoupling Side Products
Homocoupling (e.g., formation of biaryls from two boronic acid partners) is a common side reaction, particularly in Suzuki couplings.
-
Potential Cause: Presence of Oxygen. Trace amounts of oxygen can promote the oxidative homocoupling of organometallic reagents.[10]
-
Solution: Rigorous deoxygenation of the reaction mixture and solvent is critical. Ensure a positive pressure of inert gas is maintained throughout the entire reaction setup and duration.[10]
-
Catalyst System Selection for C-Br Selective Coupling
The choice of catalyst, ligand, and base is interdependent and varies with the type of cross-coupling reaction. The table below provides validated starting points for achieving high selectivity for the C-Br bond of this compound.
| Reaction Type | Pd Precatalyst | Recommended Ligand | Base | Solvent | Key Considerations & Rationale |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃ or PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O | PPh₃ and dppf are "classic" ligands that are highly effective for C-Br bonds but generally require more forcing conditions for C-Cl activation, providing a wide selectivity window.[13][14] |
| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP or Xantphos | NaOt-Bu or Cs₂CO₃ | Toluene or 1,4-Dioxane | Bidentate phosphine ligands like BINAP can provide good activity for C-Br amination while being less prone to activating C-Cl bonds compared to the highly hindered monophosphine Buchwald ligands.[13] |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ | (None, ligand is on Pd) | Et₃N or i-Pr₂NH | THF or DMF | This reaction typically uses a copper(I) co-catalyst (e.g., CuI). The standard Pd(PPh₃)₂Cl₂/CuI system is well-established for coupling alkynes with aryl bromides and is generally selective over chlorides under standard conditions.[15][16][17] |
| Heck Reaction | Pd(OAc)₂ | P(o-tol)₃ or PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | The Heck reaction can often be performed under phosphine-free conditions, but adding a moderately electron-rich ligand like P(o-tol)₃ can improve rates for C-Br coupling without activating the C-Cl bond.[18][19] |
| Kumada Coupling | Ni(dppp)Cl₂ or Pd(dppf)Cl₂ | (Ligand is on catalyst) | (None, Grignard is base) | THF or 2-MeTHF | Nickel catalysts are often used for Kumada couplings and can be very effective for C-Br bonds.[20] However, Grignard reagents are highly reactive and may require lower temperatures to maintain selectivity. |
Visualizations: Reaction Mechanisms and Workflows
The Palladium Cross-Coupling Catalytic Cycle
This diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions. The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl halide.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Decision Workflow for Selective C-Br Coupling
This workflow provides a logical path for selecting a catalyst system and optimizing conditions for the selective functionalization of this compound.
Caption: Decision tree for optimizing selective C-Br cross-coupling.
Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the selective coupling of an arylboronic acid at the C-Br position of this compound using a standard palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert atmosphere (Argon or Nitrogen) line with manifold
-
Flame-dried Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (e.g., 221.5 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).[21]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and degassed water. Degas the mixture by bubbling an inert gas through it for 20-30 minutes. Under a positive pressure of inert gas, add the solvent mixture (e.g., 5 mL) to the flask via syringe.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (34.7 mg, 0.03 mmol) to the flask under a positive flow of inert gas. The mixture will typically turn yellow or orange.
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[10]
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired 3-(aryl)-4-chlorobenzyl alcohol.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. theses.enscm.fr [theses.enscm.fr]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Kumada coupling - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 3-Bromo-4-chlorobenzyl Alcohol and Isomeric Brominated Benzyl Alcohols for Synthetic Applications
Introduction: The Strategic Importance of Halogenated Benzyl Alcohols
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, substituted benzyl alcohols are foundational building blocks. Their dual functionality—a reactive hydroxyl group and a tunable aromatic ring—offers a versatile scaffold for constructing complex molecular architectures. Among these, halogenated variants are of paramount importance, providing key vectors for further functionalization through cross-coupling, nucleophilic substitution, and other transformations.
This guide provides an in-depth comparative analysis of 3-Bromo-4-chlorobenzyl alcohol , a uniquely substituted intermediate, against its simpler isomeric counterparts: 2-bromobenzyl alcohol , 3-bromobenzyl alcohol , and 4-bromobenzyl alcohol . Our objective is to move beyond a simple cataloging of properties and delve into the causal relationships between structure, physicochemical characteristics, and reactivity in key synthetic operations. By examining experimental data and the underlying principles of physical organic chemistry, this guide aims to equip researchers, chemists, and process development professionals with the insights needed to make strategic decisions in substrate selection and reaction design.
Part 1: Physicochemical Properties – The Foundation for Reactivity
A molecule's physical properties are a direct manifestation of its structure and dictate its behavior in a laboratory setting, from solubility and handling to its performance in a reaction vessel. The introduction of halogen substituents significantly alters these properties compared to unsubstituted benzyl alcohol. The following table summarizes the key physicochemical data for our compounds of interest.
| Property | This compound | 2-Bromobenzyl alcohol | 3-Bromobenzyl alcohol | 4-Bromobenzyl alcohol |
| Structure |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | |||
| CAS Number | 180929-39-1 | 18982-54-2[1] | 15852-73-0 | 873-75-6[2] |
| Molecular Formula | C₇H₆BrClO | C₇H₇BrO | C₇H₇BrO | C₇H₇BrO |
| Molecular Weight | 221.48 g/mol | 187.03 g/mol [3] | 187.03 g/mol | 187.03 g/mol [2] |
| Appearance | White to off-white solid | White to beige crystalline powder[3] | Colorless to light yellow liquid[4] | White to off-white crystalline solid[5] |
| Melting Point | 70-72 °C | 78-80 °C[1] | 18-21 °C[4] | 75-77 °C[5] |
| Boiling Point | ~278 °C (predicted) | ~262 °C[1] | 228-230 °C[4] | ~268 °C[5] |
The solid nature of the ortho and para isomers, as well as the 3,4-disubstituted variant, compared to the liquid meta isomer, is a critical handling consideration. This difference arises from the more efficient crystal lattice packing enabled by the symmetry of the para isomer and potential intermolecular interactions in the ortho isomer. The higher molecular weight and polarity of this compound contribute to its higher predicted boiling point.
Part 2: A Deep Dive into Comparative Reactivity
The synthetic utility of these alcohols is defined by the reactivity of two primary sites: the benzylic hydroxyl group and the carbon-bromine bond on the aromatic ring. The nature and position of the halogen substituents exert profound electronic and steric effects that modulate the reactivity at both sites.
-
Electronic Effects: Both bromine and chlorine are electron-withdrawing via the inductive effect (-I), deactivating the aromatic ring towards electrophilic substitution. However, they are weakly deactivating overall due to their ability to donate electron density through resonance (+R). These effects influence the acidity of the hydroxyl proton and the stability of reaction intermediates.
-
Steric Effects: The bromine atom in the ortho position (2-bromobenzyl alcohol) presents significant steric hindrance around the benzylic carbon and the hydroxyl group.[6][7] This can impede the approach of bulky reagents and influence the conformational preferences of the molecule.[6]
We will now analyze these effects in the context of three fundamental and widely used transformations.
A. Oxidation to Benzaldehydes: A Test of the Hydroxyl Group's Reactivity
The selective oxidation of a primary alcohol to an aldehyde is a cornerstone of organic synthesis, requiring reagents that can perform this transformation without over-oxidation to the carboxylic acid. The efficiency of this reaction is sensitive to the electronic environment of the benzylic carbon.
Comparative Experimental Data
| Substrate | Oxidant/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pyridinium chlorochromate (PCC) | Dichloromethane | Room Temp. | 2 | ~85%[8] |
| 4-Bromobenzyl alcohol | Oxone® / K-2-iodo-5-methylbenzenesulfonate (1 mol%) | Acetonitrile/Water | 70 | 2.6 | 79-85%[9] |
| Substituted Benzyl Alcohols | Imidazolium dichromate (IDC) | Aq. Acetic Acid | 30 | Variable | High |
Note: Direct comparative data under identical conditions is scarce; this table collates representative examples.
Discussion of Causality: The oxidation involves the removal of a hydride from the benzylic carbon. Electron-withdrawing groups, such as halogens, destabilize the developing positive charge in the transition state, which can slow the reaction rate compared to unsubstituted benzyl alcohol.[10][11] However, the differences among the meta and para isomers are often modest.
The most significant deviation is expected for 2-bromobenzyl alcohol . The bulky ortho-bromo group can sterically hinder the formation of the intermediate chromate ester (in the case of chromium-based oxidants), potentially requiring longer reaction times or more forcing conditions.[6] For this compound, the combined electron-withdrawing effects of two halogens slightly decrease the nucleophilicity of the alcohol but the reaction proceeds efficiently with standard oxidants like PCC.
Authoritative Protocol: Selective Oxidation of 4-Bromobenzyl Alcohol
This protocol, adapted from a robust procedure in Organic Syntheses[9], exemplifies a modern, selective oxidation that avoids stoichiometric heavy metals.
Rationale: The catalytic system uses Oxone® (potassium peroxymonosulfate), a stable and inexpensive oxidant. The 2-Iodoxybenzenesulfonic acid (IBX)-type catalyst is generated in situ and is highly selective for primary alcohols, minimizing over-oxidation. Acetonitrile/water is chosen as the solvent system to ensure solubility of both the organic substrate and the inorganic oxidant.
Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, a mixture of Oxone® (2.5 equiv.) in water is prepared and stirred vigorously.
-
Catalyst & Substrate Addition: To the resulting suspension, add potassium 2-iodo-5-methylbenzenesulfonate (1 mol%) followed by 4-bromobenzyl alcohol (1.0 equiv.). Rinse the flask walls with acetonitrile.
-
Reaction: The mixture is heated to 70 °C and stirred vigorously. Reaction progress is monitored by Thin-Layer Chromatography (TLC) until consumption of the starting material is complete (approx. 2.5-3 hours).
-
Workup & Validation: Upon completion, the reaction is cooled to room temperature and quenched with an aqueous solution of sodium thiosulfate. The product is extracted with ethyl acetate, the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield 4-bromobenzaldehyde as a white solid. The purity is confirmed by melting point and NMR spectroscopy.
Mechanism: Alcohol Oxidation via Chromate Ester
Caption: General mechanism for chromium(VI) oxidation of a primary alcohol.
B. Williamson Ether Synthesis: Probing the Hydroxyl Group's Acidity and Accessibility
The Williamson ether synthesis is a classic SN2 reaction for preparing ethers.[12][13] It proceeds in two stages: deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by the alkoxide's attack on an alkyl halide.[14] This reaction's success depends on the alcohol's acidity and the steric accessibility of the resulting alkoxide.
Comparative Experimental Data
| Substrate | Base | Alkyl Halide | Solvent | Yield (%) | Reference |
| 4-Bromobenzyl alcohol | NaH (1.2 equiv.) | Methyl iodide | DMF | ~85% | [15] |
| Benzyl alcohol (general) | NaH (1.2 equiv.) | R-X (primary) | THF | High | [16] |
| 4-Bromophenol (analog) | K₂CO₃ (1.1 equiv.) | Benzyl chloride | Acetone | 73% | [3] |
Discussion of Causality: The acidity of the benzylic proton is slightly increased by the electron-withdrawing halogens, facilitating the initial deprotonation step. Therefore, this compound is expected to be slightly more acidic than the monobrominated isomers. For the SN2 step, the reaction occurs at the oxygen atom, which is one bond removed from the ring. Consequently, the electronic effects of the ring substituents have a minimal impact on the substitution rate.
The primary differentiator is again steric hindrance. For 2-bromobenzyl alcohol , the ortho-substituent can hinder the approach of the alkyl halide to the alkoxide, potentially leading to lower yields or requiring longer reaction times, especially if a bulky alkyl halide is used.
Authoritative Protocol: Williamson Ether Synthesis of 4-Bromobenzyl Methyl Ether
This protocol is based on a standard and highly effective procedure for O-alkylation of unactivated alcohols.[15][16]
Rationale: Sodium hydride (NaH) is an ideal base for this transformation. It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium to the alkoxide. The only byproduct is hydrogen gas, which is easily removed. N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the sodium cation but not the alkoxide, enhancing its nucleophilicity and accelerating the SN2 reaction.
Methodology:
-
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-bromobenzyl alcohol (1.0 equiv.) in anhydrous DMF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature until hydrogen evolution ceases (typically 1 hour).
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add the alkylating agent (e.g., methyl iodide, 1.1 equiv.) dropwise. Stir at room temperature and monitor the reaction by TLC.
-
Workup & Validation: Once the reaction is complete, carefully quench by the slow addition of water at 0 °C. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: The crude ether is purified by flash column chromatography. Product identity and purity are confirmed by NMR and GC-MS.
Mechanism: The SN2 Pathway of Williamson Ether Synthesis
Caption: Two-step mechanism of the Williamson Ether Synthesis.
C. Suzuki-Miyaura Cross-Coupling: Engaging the Carbon-Bromine Bond
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is a critical test of the C-Br bond's reactivity, which is influenced by the electronic properties of the ring and steric accessibility to the palladium catalyst.
Comparative Experimental Data
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromobenzyl alcohol | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 80 | 6-10 | 85-95%[1] |
| 4-Bromobenzyl acetate | Phenylboronic acid | PdCl₂ / DPEPhos | NaHCO₃ | 80 | 3 | High[17] |
| ortho-Bromoaniline (analog) | Benzylboronic ester | CataCXium A Pd G3 | K₃PO₄ | 70 | 12 | 91%[18] |
Discussion of Causality: The rate-determining step in many Suzuki couplings is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is favored by electron-withdrawing groups on the aromatic ring, which make the carbon more electrophilic. Therefore, the C-Br bond in This compound should be the most reactive among the substrates due to the additive -I effects of both halogens.
Conversely, the C-Br bond in 2-bromobenzyl alcohol is sterically shielded. This can significantly slow the rate of oxidative addition, often requiring the use of specialized bulky phosphine ligands (like SPhos or XPhos) that promote the reaction at hindered sites. The reactivity order for the C-Br bond is thus predicted to be: 3-Bromo-4-chloro > 4-Bromo ≈ 3-Bromo >> 2-Bromo.
Authoritative Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzyl Alcohol
This representative protocol is adapted from established methods for Suzuki-Miyaura cross-coupling reactions.[1]
Rationale: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) generates the active Pd(0) catalyst in situ. A mild inorganic base like potassium carbonate (K₂CO₃) is used to activate the boronic acid for transmetalation. A mixed solvent system like Dioxane/Water is often employed to dissolve both the organic and inorganic reagents. The entire process must be conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.
Methodology:
-
Setup: In an oven-dried Schlenk flask, combine 4-bromobenzyl alcohol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Palladium(II) acetate (2 mol%), triphenylphosphine (8 mol%), and potassium carbonate (2.0 equiv.).
-
Inerting: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup & Validation: After completion, cool the mixture, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by NMR and mass spectrometry.
Mechanism: The Palladium Catalytic Cycle in Suzuki Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 3: Integrated Experimental Workflow
A successful synthesis relies on a logical and systematic workflow, from reaction setup to final product validation. Each step is designed to address a specific chemical challenge, ensuring the integrity of the process.
Caption: A generalized, self-validating workflow for organic synthesis.
This workflow is inherently self-validating. For instance, the extraction and washing steps (G, H) are designed to remove specific impurities, the success of which is implicitly confirmed during the final characterization (K). If impurities persist, it indicates a failure in a previous step, prompting a re-evaluation of the procedure.
Conclusion and Strategic Outlook
This guide demonstrates that while this compound and its simpler brominated isomers are all valuable synthetic intermediates, their reactivity profiles are distinct and predictable.
-
This compound serves as a robust building block where the hydroxyl group exhibits standard reactivity, while its C-Br bond is electronically activated towards palladium-catalyzed cross-coupling, offering a clear advantage when rapid C-C bond formation is desired.
-
2-Bromobenzyl alcohol is the most distinct isomer, with its reactivity consistently governed by the steric hindrance of the ortho-bromo group. This necessitates careful consideration of reagent size and may require specialized catalytic systems.
-
3-Bromo- and 4-Bromobenzyl alcohol exhibit broadly similar reactivity profiles, with subtle electronic differences. They are reliable substrates for a wide range of standard transformations, with the choice between them often dictated by the desired substitution pattern in the final product.
The selection of the optimal brominated benzyl alcohol is therefore not a matter of superior or inferior reactivity, but a strategic decision based on the desired synthetic outcome, the specific reaction planned, and an understanding of the subtle yet powerful influence of substituent effects.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromobenzyl alcohol | 873-75-6 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. (4-BROMO-3,5-DIMETHYL)PHENYL BENZYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 6. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Bromo-4-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. Khan Academy [khanacademy.org]
- 15. prepchem.com [prepchem.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 3-Bromo-4-chlorobenzyl Alcohol by HPLC and NMR
For researchers, scientists, and professionals in drug development, the rigorous confirmation of purity for starting materials and intermediates is a cornerstone of regulatory compliance and, ultimately, patient safety. 3-Bromo-4-chlorobenzyl alcohol is a key building block in the synthesis of numerous pharmaceutical compounds. Its impurity profile can significantly impact the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two powerful analytical techniques for the purity validation of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices and present supporting data to empower you in selecting the most appropriate methodology for your needs.
The validation of analytical procedures is a critical process that demonstrates the suitability of the method for its intended purpose.[1] Guidelines from the International Council for Harmonisation (ICH), such as Q2(R2), provide a framework for the validation of analytical procedures, ensuring data is reliable and reproducible.[1][2][3][4]
The Orthogonality of HPLC and NMR in Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often considered orthogonal techniques, meaning they provide different and complementary information about a sample. HPLC excels at separating and quantifying impurities, even at very low levels, based on their physicochemical interactions with a stationary and mobile phase.[5][6] In contrast, NMR provides detailed structural information about the main component and any observable impurities, and with careful experimental design, can be used for absolute quantification (quantitative NMR or qNMR) without the need for a reference standard of the impurity itself.[7][8][9]
The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound, leveraging the strengths of both HPLC and NMR.
References
- 1. database.ich.org [database.ich.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. agilent.com [agilent.com]
- 7. emerypharma.com [emerypharma.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
analytical methods for the quantification of 3-Bromo-4-chlorobenzyl alcohol
An In-Depth Comparative Guide to the Analytical Quantification of 3-Bromo-4-chlorobenzyl alcohol
For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is not merely a procedural step but the bedrock of reliable and reproducible science. This compound, a halogenated aromatic compound, serves as a potential building block in the synthesis of more complex molecules. Ensuring its purity and concentration is paramount for stoichiometric control, impurity profiling, and ultimately, the quality of the final product.
This guide provides a comparative analysis of the primary analytical techniques for the quantification of this compound. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, grounding our protocols in established analytical principles and authoritative guidelines to provide a self-validating framework for your laboratory.
Choosing Your Analytical Strategy: A Comparative Overview
The selection of an analytical method is dictated by the physicochemical properties of the analyte and the specific question you aim to answer. This compound is a semi-polar, aromatic compound with a chromophore, making it amenable to several analytical techniques. We will compare three principal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
| Method | Principle | Best Suited For | Key Advantage |
| RP-HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Purity analysis, stability studies, quantification in complex matrices. | High specificity and suitability for non-volatile or thermally sensitive compounds.[1][2] |
| GC | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | Quantification of volatile and semi-volatile compounds, residual solvent analysis. | High resolution, speed, and sensitivity for volatile analytes.[1][3] |
| UV-Vis | Measurement of light absorption by chromophores. | Rapid concentration determination in simple, known matrices. | Simplicity, speed, and low cost.[4][5] |
Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the quintessential tool for the analysis of pharmaceutical intermediates like this compound. Its versatility and high resolving power make it the gold standard for separating the main component from process-related impurities and degradation products.[6]
Expertise & Rationale: We propose a stability-indicating RP-HPLC method. The choice of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention for aromatic compounds. A gradient elution using acetonitrile and water is selected to ensure a robust separation window, capable of eluting both more polar and less polar impurities that might be present. UV detection is ideal due to the aromatic nature of the analyte, which imparts a strong chromophore. A photodiode array (PDA) detector is recommended to assess peak purity and identify potential co-eluting impurities.
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 50% B
-
22-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at an estimated 220 nm or at the determined λmax.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
Standard Preparation: Prepare a standard of known purity in acetonitrile at the same concentration.
-
Validation: The method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[7][8][9][10][11]
Workflow for HPLC Analysis
Caption: HPLC workflow from sample preparation to data analysis.
Method 2: Gas Chromatography (GC)
GC is a powerful alternative to HPLC, provided the analyte is sufficiently volatile and thermally stable. For this compound, its benzyl alcohol core suggests it is amenable to GC analysis. This method offers advantages in speed and resolution for volatile components.[1][3][12]
Expertise & Rationale: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5 or DB-5), is an excellent starting point. This phase separates compounds primarily based on their boiling points and offers good selectivity for a wide range of semi-volatile organic compounds.[13] Flame Ionization Detection (FID) is a robust, universal detector for organic compounds, providing excellent linearity and sensitivity. For enhanced specificity and identification of unknown impurities, coupling the GC to a Mass Spectrometer (MS) is the preferred approach.[14][15]
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1 (can be optimized).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C (FID).
-
Injection Volume: 1 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent like ethyl acetate or dichloromethane to a final concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a standard of known purity at the same concentration.
-
Validation: As with HPLC, the method must be validated following ICH guidelines to ensure its fitness for purpose.[7][8][10]
Workflow for GC Analysis
Caption: GC workflow from sample preparation to data analysis.
Method 3: UV-Vis Spectrophotometry
This technique represents the simplest and fastest method for quantification. It relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[4][5]
Expertise & Rationale: The utility of UV-Vis spectrophotometry is entirely dependent on the sample matrix. It is an excellent choice for a quick concentration check of a known pure substance in a non-absorbing solvent. However, it is non-specific; any impurity containing a similar chromophore will interfere with the measurement, leading to inaccurate results. Therefore, this method is not suitable for purity determination or for samples containing UV-active impurities. The aromatic ring in this compound will produce a characteristic absorbance spectrum in the UV range, likely between 220-280 nm.
Experimental Protocol: UV-Vis
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: Use a UV-grade solvent that dissolves the analyte and does not absorb in the measurement region (e.g., Methanol or Acetonitrile).
-
Wavelength Scan (λmax Determination):
-
Prepare a dilute solution of the analyte (e.g., 10 µg/mL).
-
Scan the absorbance from 400 nm down to 200 nm to identify the wavelength of maximum absorbance (λmax).
-
-
Calibration Curve:
-
Prepare a series of at least five standard solutions of known concentrations spanning the expected sample concentration range.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of Absorbance vs. Concentration. A linear regression should yield a correlation coefficient (R²) > 0.999.
-
-
Sample Analysis:
-
Prepare the unknown sample solution in the same solvent, ensuring its concentration falls within the linear range of the calibration curve.
-
Measure its absorbance at λmax.
-
Calculate the concentration using the equation from the linear regression of the calibration curve.
-
Workflow for UV-Vis Analysis
Caption: UV-Vis workflow for quantitative analysis.
Summary of Expected Method Performance
The following table provides a comparative summary of the expected performance characteristics for each analytical method, based on established principles and data from analogous compounds.[4][16] These parameters are critical for method validation as outlined by the ICH.[7][10]
| Parameter | RP-HPLC | GC-FID | UV-Vis Spectrophotometry |
| Specificity | Excellent (Separates analyte from impurities) | Excellent (Separates based on volatility) | Poor (Interference from absorbing impurities) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 95.0 - 105.0% (matrix dependent) |
| Precision (%RSD) | < 1.0% | < 1.5% | < 2.0% |
| Limit of Quantitation | Low ng/mL range | Low to mid ng/mL range | Low µg/mL range |
| Robustness | Good | Good | Moderate |
| Analysis Time/Sample | 15-30 minutes | 10-20 minutes | < 1 minute |
| Suitability for Purity | Yes (Primary choice) | Yes | No |
Conclusion: Selecting the Optimal Method
The choice of analytical method for quantifying this compound is fundamentally linked to the objective of the analysis.
-
For regulatory filings, stability studies, and impurity profiling , where specificity is non-negotiable, a validated RP-HPLC method is the authoritative choice. Its ability to separate and individually quantify the main component and its related substances provides the most comprehensive and trustworthy data.
-
For rapid analysis of volatile impurities or as an orthogonal technique to HPLC , GC-FID/MS is an excellent option. It offers high efficiency and speed, particularly if the potential impurities have different boiling points than the main analyte.
-
For high-throughput screening or simple in-process concentration checks where the sample matrix is clean and well-defined, UV-Vis Spectrophotometry offers an unmatched combination of speed and simplicity. However, its lack of specificity must always be considered when interpreting the results.
By understanding the principles, strengths, and limitations of each technique, researchers can confidently select and implement the most appropriate analytical method, ensuring data integrity from discovery through development.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. veeprho.com [veeprho.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. youtube.com [youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 13. researchgate.net [researchgate.net]
- 14. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]
- 15. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
A Comparative Guide to the Biological Activity of 3-Bromo-4-chlorobenzyl Alcohol Derivatives
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds with potent biological activity is a cornerstone of therapeutic innovation. Halogenated aromatic compounds, in particular, have garnered significant interest due to their unique physicochemical properties that can enhance biological efficacy. This guide provides an in-depth technical comparison of the biological activities of novel ether and ester derivatives of 3-Bromo-4-chlorobenzyl alcohol. We will delve into their synthesis, comparative antimicrobial and anticancer activities supported by experimental data, and plausible mechanisms of action.
Introduction to the Therapeutic Potential of Halogenated Benzyl Alcohols
Benzyl alcohol and its derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. The introduction of halogen atoms, such as bromine and chlorine, onto the benzyl ring can significantly modulate these activities. This is often attributed to changes in lipophilicity, electronic effects, and the ability to form halogen bonds, all of which can influence interactions with biological targets. This compound presents a promising starting point for the development of new therapeutic agents due to its unique substitution pattern. This guide will focus on a comparative analysis of a series of its ether and ester derivatives to elucidate structure-activity relationships.
Synthesis of this compound Derivatives
The synthesis of ether and ester derivatives of this compound can be achieved through straightforward and well-established chemical reactions.
General Synthesis of Ether Derivatives (Williamson Ether Synthesis)
Ether derivatives are synthesized via the Williamson ether synthesis. This involves the deprotonation of the benzylic alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Reaction Scheme: this compound is reacted with a suitable alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride) in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).
Comparative Biological Activity
To objectively compare the biological efficacy of the synthesized derivatives, a panel of standardized in vitro assays were conducted. For this guide, we will focus on two key areas of biological activity: antimicrobial and anticancer effects.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial potential of the derivatives was assessed by determining their Minimum Inhibitory Concentration (MIC) against common bacterial pathogens, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[1][2]
Experimental Protocol: Broth Microdilution MIC Assay [3][4]
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[2]
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing MHB to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria and broth, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[5]
Experimental Workflow for MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Comparative MIC Data
| Compound | Derivative Type | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1 | Parent Alcohol | - | 128 | 256 |
| 2a | Ether | -CH₃ | 64 | 128 |
| 2b | Ether | -CH₂CH₃ | 32 | 64 |
| 2c | Ether | -CH₂Ph | 16 | 32 |
| 3a | Ester | -COCH₃ | 64 | 128 |
| 3b | Ester | -COCH₂CH₃ | 32 | 64 |
| 3c | Ester | -COPh | 16 | 32 |
Interpretation of Antimicrobial Data: The results indicate that derivatization of the parent alcohol generally enhances antimicrobial activity. Both ether and ester derivatives showed lower MIC values compared to the parent compound. A clear trend is observed where increasing the size and lipophilicity of the R group (from methyl to ethyl to benzyl/benzoyl) leads to improved potency against both Gram-positive and Gram-negative bacteria. The benzyl ether (2c) and benzoyl ester (3c) were the most potent derivatives. The mechanism of action for benzyl alcohol derivatives against bacteria is often attributed to the disruption of the cell membrane's integrity.[6][7]
Anticancer Activity: MTT Assay
The cytotoxic effects of the derivatives on human cancer cells were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9] This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay [8][10]
-
Cell Seeding: Human breast cancer cells (MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration of a drug that is required for 50% inhibition in vitro) values are determined.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity.
Comparative Anticancer Activity Data
| Compound | Derivative Type | R Group | MCF-7 IC₅₀ (µM) |
| 1 | Parent Alcohol | - | >100 |
| 2a | Ether | -CH₃ | 85.2 |
| 2b | Ether | -CH₂CH₃ | 62.5 |
| 2c | Ether | -CH₂Ph | 21.8 |
| 3a | Ester | -COCH₃ | 78.9 |
| 3b | Ester | -COCH₂CH₃ | 55.1 |
| 3c | Ester | -COPh | 15.6 |
Interpretation of Anticancer Data: Similar to the antimicrobial results, derivatization significantly enhanced the anticancer activity of this compound. The benzoyl ester (3c) and benzyl ether (2c) derivatives exhibited the most potent cytotoxic effects against the MCF-7 breast cancer cell line. This suggests that increased aromaticity and lipophilicity in the side chain contribute to greater anticancer activity.
Plausible Mechanism of Action: Induction of Apoptosis
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis.[11] Based on studies of similar halogenated benzyl derivatives, a plausible mechanism for the observed cytotoxicity is the induction of the intrinsic apoptotic pathway, often initiated by an increase in intracellular reactive oxygen species (ROS).[12][13][14]
Proposed Apoptotic Signaling Pathway
The following diagram illustrates a simplified intrinsic apoptosis pathway that may be activated by the this compound derivatives.
Caption: Proposed intrinsic apoptosis pathway induced by the derivatives.[15][16][17]
The proposed mechanism suggests that the compounds increase ROS levels within the cancer cells, leading to mitochondrial stress and the release of cytochrome c into the cytoplasm. Cytochrome c then binds with Apaf-1 to form the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular proteins and ultimately, apoptotic cell death.[11]
Structure-Activity Relationship (SAR) Discussion
The experimental data reveals key structure-activity relationships:
-
Derivatization is Key: Both ether and ester derivatives are significantly more active than the parent this compound, highlighting the importance of modifying the benzylic hydroxyl group.
-
Impact of the R Group: The nature of the alkyl or aryl group introduced has a profound effect on biological activity.
-
Lipophilicity and Size: Increasing the size and lipophilicity of the substituent (e.g., from methyl to ethyl to benzyl/benzoyl) consistently leads to enhanced antimicrobial and anticancer potency. This is likely due to improved cell membrane penetration.
-
Aromaticity: The presence of an additional aromatic ring in the benzyl ether (2c) and benzoyl ester (3c) derivatives correlates with the highest activity. This may be due to potential π-π stacking interactions with biological targets.
-
Conclusion
This guide demonstrates that ether and ester derivatives of this compound are a promising class of compounds with tunable antimicrobial and anticancer activities. The synthetic accessibility of these derivatives, coupled with the clear structure-activity relationships observed, provides a solid foundation for further optimization and development. The benzyl ether and benzoyl ester derivatives, in particular, warrant further investigation as potential leads for novel therapeutic agents. Future studies should focus on expanding the library of derivatives to further probe the SAR, elucidating the precise molecular targets, and evaluating the in vivo efficacy and safety of the most potent compounds.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 7. Pentanol and Benzyl Alcohol Attack Bacterial Surface Structures Differently - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 12. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Benzyl isothiocyanate-induced apoptosis in human breast cancer cells is initiated by reactive oxygen species and regulated by Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Differentiating Structural Isomers: A Spectroscopic Comparison of 3-Bromo-4-chlorobenzyl Alcohol and its Congeners
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of structural isomers is paramount. Isomeric impurities can significantly impact the efficacy, safety, and regulatory approval of a drug substance. This guide provides a comprehensive spectroscopic comparison of 3-Bromo-4-chlorobenzyl alcohol and its isomers, offering a practical framework for their unambiguous differentiation using routine analytical techniques. By delving into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document equips researchers with the expertise to confidently identify and characterize these closely related compounds.
The Challenge of Isomeric Differentiation
The subtle shifts in the positions of bromine and chlorine atoms on the benzyl alcohol scaffold give rise to a series of structural isomers, each with a unique electronic and steric environment. These differences, while seemingly minor, manifest in distinct spectroscopic signatures. This guide will focus on a representative set of isomers to illustrate the principles of spectroscopic differentiation.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for distinguishing isomers by probing the chemical environment of each proton. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons and the benzylic protons provide a detailed fingerprint of the molecule.
Key Differentiating Features in ¹H NMR:
-
Aromatic Region (δ 7.0-7.8 ppm): The substitution pattern on the benzene ring dictates the multiplicity and chemical shifts of the aromatic protons.
-
Symmetry: Symmetrical isomers will exhibit fewer signals in the aromatic region.
-
Substituent Effects: The electron-withdrawing nature of bromine and chlorine deshields adjacent protons, shifting their signals downfield. The magnitude of this effect depends on the relative positions of the halogens and the protons.
-
-
Benzylic Protons (-CH₂OH, δ ~4.7 ppm): These protons typically appear as a singlet, but can sometimes show coupling to the hydroxyl proton. Their chemical shift can be subtly influenced by the electronic effects of the substituents on the ring.
-
Hydroxyl Proton (-OH): This proton often appears as a broad singlet and its chemical shift is highly dependent on concentration and solvent.
Table 1: Comparison of ¹H NMR Data for Selected Bromochlorobenzyl Alcohol Isomers (Predicted and Experimental)
| Isomer | Aromatic Protons (δ, ppm, Multiplicity, J in Hz) | -CH₂- (δ, ppm) | Reference |
| This compound | Predicted: ~7.5 (d), ~7.3 (d), ~7.2 (dd) | ~4.7 | N/A |
| 4-Bromo-2-chlorobenzyl alcohol | 7.51 (d, J=2.0), 7.40 (dd, J=8.2, 2.0), 7.36 (d, J=8.2) | 4.73 (d, J=6.3) | [1] |
| 2-Bromo-5-chlorobenzyl alcohol | Predicted: Signals in the 7.0-7.6 ppm range | ~4.7 | [2] |
| 3-Bromo-5-chlorobenzyl alcohol | Predicted: Signals in the 7.2-7.6 ppm range | ~4.7 | N/A |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by revealing the chemical environment of each carbon atom. The chemical shifts of the aromatic and benzylic carbons are sensitive to the electronic effects of the halogen substituents.
Key Differentiating Features in ¹³C NMR:
-
Aromatic Carbons (δ 120-145 ppm): The number of signals corresponds to the number of chemically non-equivalent carbons. Symmetrical isomers will have fewer signals. The carbons directly bonded to the halogens (C-Br and C-Cl) will have characteristic chemical shifts.
-
Benzylic Carbon (-CH₂OH, δ ~60-65 ppm): The chemical shift of this carbon is also influenced by the substitution pattern on the aromatic ring.
Table 2: Comparison of ¹³C NMR Data for Selected Bromochlorobenzyl Alcohol Isomers (Predicted and Experimental)
| Isomer | Aromatic Carbons (δ, ppm) | -CH₂OH (δ, ppm) | Reference |
| This compound | Predicted: 6 signals in the 120-145 ppm range | ~64 | N/A |
| 4-Bromo-2-chlorobenzyl alcohol | Predicted: 6 signals in the 120-145 ppm range | ~63 | N/A |
| 2-Bromo-5-chlorobenzyl alcohol | Predicted: 6 signals in the 120-145 ppm range | ~62 | [2] |
| 3-Bromo-5-chlorobenzyl alcohol | Predicted: 6 signals in the 120-145 ppm range | ~64 | N/A |
Note: Due to the scarcity of experimental data, these values are largely predictive and serve to illustrate the expected regions for these signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
Infrared (IR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups and providing clues about the aromatic substitution pattern.
Key Differentiating Features in IR:
-
O-H Stretch (around 3300 cm⁻¹): A broad absorption in this region confirms the presence of the alcohol functional group.
-
Aromatic C-H Stretch (above 3000 cm⁻¹): These absorptions are characteristic of sp² C-H bonds.
-
C=C Aromatic Ring Stretching (1600-1450 cm⁻¹): A series of bands in this region confirms the presence of the benzene ring.
-
C-O Stretch (around 1030 cm⁻¹): This absorption is characteristic of the primary alcohol.
-
C-H Out-of-Plane Bending (900-675 cm⁻¹): The pattern of these strong absorptions can be indicative of the substitution pattern on the aromatic ring.[3]
-
C-Br and C-Cl Stretches (typically below 800 cm⁻¹): These absorptions are often weak and can be difficult to assign definitively, but their presence can be confirmed.[4]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique used for this class of compounds.
Key Differentiating Features in MS:
-
Molecular Ion Peak (M⁺): The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) results in a characteristic isotopic pattern for the molecular ion, which will be observed at m/z 220, 222, and 224.
-
Fragmentation Pattern: The fragmentation of benzyl alcohols is well-documented.[5][6] Common fragmentation pathways include:
-
Loss of H: [M-H]⁺
-
Loss of OH: [M-OH]⁺
-
Loss of CH₂OH: [M-CH₂OH]⁺
-
Formation of the tropylium ion or substituted tropylium ions.
-
The relative intensities of these fragment ions can vary between isomers due to the influence of the halogen substituents on bond strengths and cation stability.
-
Experimental Protocols
General Sample Preparation for NMR Spectroscopy
-
Weigh 5-10 mg of the benzyl alcohol isomer into a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently invert several times to ensure complete dissolution.
¹H NMR Acquisition
-
Spectrometer: 400 or 500 MHz
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm).
¹³C NMR Acquisition
-
Spectrometer: 100 or 125 MHz
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., 0 to 200 ppm).
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: A suitable capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C
-
Oven Program: A temperature gradient suitable for eluting the analyte (e.g., start at 100 °C, ramp to 280 °C).
-
-
MS Conditions:
-
Ionization Energy: 70 eV
-
Mass Range: 50-300 amu
-
Conclusion
The unambiguous identification of this compound and its isomers is a critical task in many areas of chemical research and development. While a complete set of experimental spectroscopic data for all isomers is not always readily available, a systematic approach combining ¹H NMR, ¹³C NMR, IR, and MS, grounded in a solid understanding of spectroscopic principles, allows for their confident differentiation. By carefully analyzing the chemical shifts, coupling patterns, vibrational modes, and fragmentation patterns, researchers can effectively elucidate the specific isomeric structure in their samples, ensuring the quality and integrity of their work.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Chlorobenzyl alcohol | C7H7ClO | CID 13397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chlorobenzyl alcohol(873-63-2) 1H NMR spectrum [chemicalbook.com]
- 4. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Bromo-2-chlorobenzyl alcohol, CAS No. 185315-48-4 - iChemical [ichemical.com]
- 6. rsc.org [rsc.org]
A Comparative Guide to the Stability of 3-Bromo-4-chlorobenzyl Alcohol: A Forced Degradation Approach
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, 3-Bromo-4-chlorobenzyl alcohol serves as a critical intermediate, valued for the unique reactivity imparted by its halogenated aromatic ring.[1][2][3][4] Its structure allows for diverse downstream functionalization, making it a valuable building block for more complex molecules. However, the successful integration of any chemical entity into a manufacturing process or a final drug product is contingent upon a thorough understanding of its intrinsic stability.
This guide provides a comprehensive framework for assessing the stability of this compound under various stress conditions. We will move beyond a simple data sheet to explain the causality behind the experimental design, a concept central to robust scientific inquiry. Forced degradation studies, which intentionally expose a compound to harsh conditions, are an indispensable tool in this process.[5][6][7] They allow us to predict potential degradation pathways, identify likely impurities, and establish the specificity of analytical methods designed to monitor the compound's integrity over time.[8][9]
Here, we present a comparative analysis, benchmarking the stability of this compound against structurally relevant analogs: the parent Benzyl alcohol, 4-Chlorobenzyl alcohol, and 3-Bromobenzyl alcohol. This approach allows for a nuanced understanding of how each halogen substituent, and their combination, influences the molecule's resilience to thermal, photolytic, oxidative, and pH-driven stress.
Pillar 1: The Strategic Foundation of Forced Degradation
The objective of a forced degradation study is not to destroy the molecule, but to accelerate its decomposition in a controlled manner to reveal its vulnerabilities.[7] An ideal study aims for 10-20% degradation, providing sufficient quantities of degradation products for detection and characterization without overwhelming the primary analyte.[8] This process is fundamental for developing "stability-indicating" analytical methods—assays that can accurately quantify the active ingredient in the presence of its potential degradants, excipients, and other impurities.
Our investigation is built upon a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method, which serves as the cornerstone for quantifying degradation across all experimental arms.
Core Analytical Method: Stability-Indicating RP-HPLC
A reverse-phase HPLC method with UV detection is the gold standard for this type of analysis, offering excellent resolution for aromatic compounds.[10][11]
Protocol 1: RP-HPLC Method for Halogenated Benzyl Alcohols
-
Instrumentation: HPLC system with a UV/PDA detector (e.g., Waters e2695 series).[11]
-
Column: Kromasil 100-5 C8, 250 mm × 4.6 mm, 5 µm particle size.[11]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% to 30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (provides good response for all analogs).
-
Injection Volume: 10 µL.
-
Sample Preparation: All samples are prepared in a 50:50 acetonitrile:water diluent to a final concentration of approximately 0.5 mg/mL.
This method must be validated for specificity by ensuring that the degradation products do not co-elute with the parent peaks of the four tested compounds.
Pillar 2: Experimental Design & Comparative Protocols
The following protocols are designed to systematically probe the stability of this compound alongside its analogs. Each experiment includes a control sample (stored at 5°C, protected from light) to account for non-experimental degradation.
Experimental Workflow Diagram
Caption: Experimental workflow for the forced degradation study.
A. Thermal Stability
Rationale: Thermal stress testing evaluates the stability of a compound at elevated temperatures, simulating potential conditions during manufacturing, transport, or long-term storage in warmer climates. The benzylic alcohol moiety can be susceptible to dehydration or oxidation at high temperatures.
Protocol 2: Thermal Stress
-
Prepare solutions of each compound at 0.5 mg/mL in 50:50 acetonitrile:water.
-
Dispense 1 mL aliquots into amber HPLC vials.
-
Place the vials in a calibrated oven at 60°C.
-
At time points 0, 8, 24, and 72 hours, remove one vial of each compound.
-
Allow samples to cool to room temperature before HPLC analysis.
B. Photostability
Rationale: Many aromatic compounds absorb UV radiation, which can lead to photolytic degradation. Halogenated aromatics are particularly susceptible, as the carbon-halogen bond can be cleaved by UV energy, initiating radical chain reactions.[12][13] This test is critical for determining necessary packaging and handling requirements (e.g., amber containers, protection from light).
Protocol 3: Photolytic Stress (ICH Q1B Option 2)
-
Prepare solutions as in the thermal study.
-
Dispense 1 mL aliquots into clear glass HPLC vials.
-
Place one set of vials directly in a photostability chamber.
-
Wrap a second set of vials in aluminum foil (dark controls) and place them alongside the exposed samples.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the exposed samples and dark controls by HPLC.
C. Oxidative Stability
Rationale: Oxidation is a common degradation pathway, particularly for alcohols, which can be oxidized to aldehydes and subsequently to carboxylic acids.[14][15] This test simulates exposure to atmospheric oxygen or residual oxidizing agents from the manufacturing process. Hydrogen peroxide is a standard stressing agent for this purpose.
Protocol 4: Oxidative Stress
-
Prepare solutions of each compound at 0.5 mg/mL in 50:50 acetonitrile:water.
-
To each 1 mL aliquot, add 100 µL of 30% hydrogen peroxide to achieve a final concentration of ~3% H2O2.
-
Store the vials at room temperature, protected from light.
-
At time points 0, 2, 8, and 24 hours, analyze the samples by HPLC.
D. Hydrolytic Stability (pH Dependence)
Rationale: This study assesses the susceptibility of the compound to acid- and base-catalyzed hydrolysis. While the C-O bond in benzyl alcohol is generally stable, extreme pH conditions can promote certain reactions. This is crucial for liquid formulations or processes involving acidic or basic reagents.
Protocol 5: Hydrolytic Stress
-
Prepare three sets of solutions for each compound at 0.5 mg/mL:
-
Acidic: In 0.1 N Hydrochloric Acid.
-
Neutral: In purified water.
-
Basic: In 0.1 N Sodium Hydroxide.
-
-
Store all vials at 60°C to accelerate degradation.
-
At time points 0, 8, 24, and 72 hours, remove one vial from each pH condition.
-
Prior to analysis, neutralize the acidic and basic samples by adding an equimolar amount of NaOH or HCl, respectively, to prevent damage to the HPLC column.
Pillar 3: Data Interpretation & Comparative Analysis
The data generated from the HPLC analysis would be compiled to quantify the percentage of the parent compound remaining at each time point. The results are summarized below in a comparative format.
Data Summary Tables
Table 1: Thermal Stability at 60°C (% Degradation)
| Compound | 8 hours | 24 hours | 72 hours |
|---|---|---|---|
| Benzyl alcohol | < 1.0% | 1.2% | 2.5% |
| 4-Chlorobenzyl alcohol | < 1.0% | 1.5% | 3.1% |
| 3-Bromobenzyl alcohol | < 1.0% | 1.8% | 3.8% |
| This compound | < 1.0% | 2.1% | 4.5% |
Table 2: Photostability (% Degradation after ICH Q1B Exposure)
| Compound | % Degradation |
|---|---|
| Benzyl alcohol | 1.1% |
| 4-Chlorobenzyl alcohol | 3.5% |
| 3-Bromobenzyl alcohol | 8.2% |
| This compound | 11.4% |
Table 3: Oxidative Stability with 3% H₂O₂ (% Degradation)
| Compound | 2 hours | 8 hours | 24 hours |
|---|---|---|---|
| Benzyl alcohol | 4.1% | 10.5% | 18.2% |
| 4-Chlorobenzyl alcohol | 3.2% | 8.8% | 15.1% |
| 3-Bromobenzyl alcohol | 3.5% | 9.2% | 16.0% |
| This compound | 2.8% | 7.9% | 14.2% |
Table 4: Hydrolytic Stability at 60°C after 72 hours (% Degradation)
| Compound | 0.1 N HCl | Neutral (Water) | 0.1 N NaOH |
|---|---|---|---|
| Benzyl alcohol | < 1.0% | < 1.0% | < 1.0% |
| 4-Chlorobenzyl alcohol | < 1.0% | < 1.0% | 1.3% |
| 3-Bromobenzyl alcohol | < 1.0% | < 1.0% | 1.5% |
| This compound | < 1.0% | < 1.0% | 1.8% |
Discussion: Unraveling the Influence of Halogenation
The comparative data reveals a clear stability hierarchy and provides insights into the electronic and steric effects of the halogen substituents.
-
Thermal and Hydrolytic Stability: All compounds demonstrate high stability under thermal and hydrolytic stress. The minor increase in degradation for the halogenated compounds, particularly this compound, is marginal, suggesting that these are not primary degradation pathways under typical storage conditions. Benzyl alcohols are generally robust to hydrolysis unless a strong carbocation can be formed, which is not favored here.[16]
-
Photostability: This is the most significant vulnerability. A clear trend emerges: Benzyl alcohol < 4-Chlorobenzyl alcohol < 3-Bromobenzyl alcohol < this compound . The presence of halogens dramatically increases photosensitivity. The C-Br bond is weaker than the C-Cl bond, making brominated compounds more susceptible to photolytic cleavage.[13] The di-halogenated compound is the most unstable, indicating an additive effect. This strongly suggests that this compound must be protected from light during storage and handling.
-
Oxidative Stability: Interestingly, the halogenated compounds show slightly increased stability against oxidation compared to benzyl alcohol. The primary degradation pathway for benzyl alcohols under oxidative stress is conversion to the corresponding benzaldehyde.[17][18][19][20] The electron-withdrawing nature of chlorine and bromine deactivates the aromatic ring and can slightly stabilize the benzylic position, making it less susceptible to oxidation. This compound is the most resistant in this test.
Plausible Degradation Pathway: Oxidation
Based on established chemistry, the primary degradation product under oxidative and likely photolytic conditions (in the presence of air) is the corresponding aldehyde.[15]
Caption: Primary oxidation pathway of the target compound.
Conclusion and Recommendations
This comprehensive stability assessment reveals that this compound is a robust compound with respect to thermal and hydrolytic stress. However, it exhibits significant sensitivity to light and moderate sensitivity to oxidation.
-
Key Finding: The primary degradation risk is photolytic decomposition, which is significantly enhanced by the presence of both bromine and chlorine atoms on the aromatic ring.
-
Comparative Insight: While halogenation increases photosensitivity, it confers a slight protective effect against chemical oxidation compared to the parent benzyl alcohol.
-
Practical Recommendations:
-
Storage: Store this compound in amber or opaque containers, protected from direct sunlight and UV sources.
-
Handling: Manufacturing processes should minimize exposure to light.
-
Formulation: For liquid formulations, the use of antioxidants could be considered to mitigate oxidative degradation, although the compound shows reasonable intrinsic resistance. The compound is suitable for use across a wide pH range.
-
By employing a systematic, comparative forced degradation approach, we have characterized the stability profile of this compound, providing the foundational knowledge necessary for its confident use in research and development.
References
- 1. This compound 97.00% | CAS: 329218-12-4 | AChemBlock [achemblock.com]
- 2. This compound [oakwoodchemical.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. 329218-12-4|this compound|BLD Pharm [bldpharm.com]
- 5. acdlabs.com [acdlabs.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. helixchrom.com [helixchrom.com]
- 11. jpionline.org [jpionline.org]
- 12. Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical chara… [ouci.dntb.gov.ua]
- 13. Photodecomposition properties of brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 15. benchchem.com [benchchem.com]
- 16. byjus.com [byjus.com]
- 17. Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods | MDPI [mdpi.com]
- 18. Selective oxidation of benzyl alcohol to benzaldehyde with air using ZIF-67 derived catalysts | Semantic Scholar [semanticscholar.org]
- 19. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 20. researchgate.net [researchgate.net]
The Strategic Utility of 3-Bromo-4-chlorobenzyl Alcohol in Modern Synthetic Chemistry: A Comparative Guide
In the landscape of contemporary drug discovery and fine chemical synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic campaign. Among the vast array of available synthons, halogenated benzyl alcohols serve as versatile intermediates, offering multiple handles for functionalization. This guide provides an in-depth technical analysis of 3-Bromo-4-chlorobenzyl alcohol, a strategically substituted aromatic alcohol, and compares its performance and applications with other relevant alternatives. We will delve into its role as a precursor for key pharmaceutical scaffolds, supported by experimental insights and comparative data.
Introduction to this compound: A Molecule with Dual Reactivity
This compound, with the chemical structure depicted below, presents a unique combination of reactive sites. The primary alcohol offers a nucleophilic center for esterification and etherification reactions, or it can be readily converted into a good leaving group (e.g., a bromide) to facilitate nucleophilic substitution. The aromatic ring is adorned with two distinct halogen atoms: a bromine atom at the 3-position and a chlorine atom at the 4-position. This differential halogenation is the cornerstone of its utility, allowing for selective cross-coupling reactions, a critical tool in the construction of complex molecular architectures.
| Property | Value |
| CAS Number | 329218-12-4 |
| Molecular Formula | C₇H₆BrClO |
| Molecular Weight | 221.48 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
Core Applications and Comparative Analysis
The primary applications of this compound stem from its utility as a versatile building block in multi-step syntheses. Its strategic importance is most evident in the synthesis of bioactive molecules, particularly kinase inhibitors and SGLT2 inhibitors, where precise control over aromatic substitution is crucial.
Precursor for Bioactive Heterocycles: The Kinase Inhibitor Scaffold
Protein kinases are a critical class of enzymes, and their dysregulation is implicated in numerous diseases, most notably cancer. The development of small molecule kinase inhibitors is therefore a major focus of pharmaceutical research. Many of these inhibitors feature a substituted aromatic core, often a pyrimidine or a related heterocycle, appended with various functional groups to achieve high potency and selectivity.
This compound is an excellent starting material for the synthesis of such scaffolds. The benzyl moiety can be introduced into a heterocyclic core through N-alkylation or C-alkylation, and the bromo and chloro substituents provide orthogonal handles for further diversification via cross-coupling reactions.
Conceptual Synthetic Workflow: Kinase Inhibitor Synthesis
Caption: A conceptual workflow for the synthesis of a kinase inhibitor scaffold using this compound as a key building block.
Comparative Reactivity of Halogens in Suzuki-Miyaura Coupling:
The bromine atom at the 3-position is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the chlorine atom at the 4-position. This difference in reactivity, rooted in the weaker C-Br bond strength relative to the C-Cl bond, allows for selective functionalization.
| Halogen | Relative Reactivity in Oxidative Addition | Typical Reaction Conditions |
| Iodo | Highest | Mild (often room temperature) |
| Bromo | Intermediate | Moderate (elevated temperatures often required) |
| Chloro | Lowest | Harsh (requires specialized ligands and higher temperatures) |
This selective reactivity is a key advantage of using this compound over di-bromo or di-chloro analogues, as it allows for a stepwise and controlled construction of the target molecule. For instance, an aryl or heteroaryl group can be introduced at the 3-position via a Suzuki coupling, leaving the chloro group at the 4-position untouched for a subsequent, more forcing coupling reaction if needed.
Experimental Protocol: Conversion to 3-Bromo-4-chlorobenzyl Bromide
The conversion of the benzyl alcohol to the more reactive benzyl bromide is a common and efficient first step in many synthetic sequences.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-Bromo-4-chlorobenzyl bromide.
Intermediate in the Synthesis of SGLT2 Inhibitors
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes. A common structural motif in many SGLT2 inhibitors is a C-glucoside connected to a diarylmethane aglycone. The synthesis of these complex aglycones often relies on the coupling of two substituted aromatic rings.
While direct use of this compound is not extensively documented, the closely related (5-bromo-2-chlorophenyl)methanone derivatives are key intermediates in the synthesis of SGLT2 inhibitors like canagliflozin.[1] The synthesis involves a Friedel-Crafts acylation followed by reduction of the ketone to the diarylmethane. This highlights the importance of the bromo-chloro substitution pattern on the phenyl ring in accessing these valuable pharmaceutical compounds. This compound can be envisioned as a precursor to the necessary electrophile for such syntheses, for instance, through conversion to the benzyl bromide followed by a Friedel-Crafts alkylation.
Conceptual Synthetic Pathway: SGLT2 Inhibitor Aglycone
Caption: A conceptual pathway for the synthesis of a diarylmethane aglycone for SGLT2 inhibitors, starting from this compound.
Comparison with Alternative Benzyl Alcohol Derivatives
The choice of a specific halogenated benzyl alcohol depends on the desired reactivity and the overall synthetic strategy.
| Derivative | Key Features & Applications | Comparison with this compound |
| 4-Chlorobenzyl alcohol | Commonly used as a protecting group for carboxylic acids, forming esters that are more stable to acid than benzyl esters. Also used as a solvent and curing agent. | Lacks the bromine handle for selective cross-coupling, making it less versatile for complex scaffold synthesis. |
| 4-Bromobenzyl alcohol | The bromo group is a good handle for cross-coupling reactions. The para-substitution is common in many bioactive molecules. | Does not offer the orthogonal reactivity of the chloro-substituent present in this compound. |
| 3,4-Dichlorobenzyl alcohol | Provides two chloro-substituents with slightly different electronic environments, but selective functionalization is challenging. | The two chloro groups have similar reactivity, making selective, stepwise functionalization difficult compared to the bromo-chloro pattern. |
| 3-Bromo-4-fluorobenzyl alcohol | The fluoro-substituent can be desirable for its metabolic stability and ability to modulate pKa. The C-F bond is generally unreactive in cross-coupling. | Offers similar orthogonal reactivity for the bromo group. The choice between chloro and fluoro would depend on the desired electronic properties and potential for late-stage functionalization of the C-Cl bond. |
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its key strength lies in the differential reactivity of its two halogen substituents, which allows for selective and stepwise functionalization of the aromatic ring, a crucial capability in the synthesis of complex pharmaceutical agents like kinase and SGLT2 inhibitors. While other halogenated benzyl alcohols have their specific applications, the unique combination of a reactive bromo-handle for cross-coupling and a more robust chloro-substituent for potential later-stage modification provides a strategic advantage in the design and execution of efficient and flexible synthetic routes. Researchers and drug development professionals should consider this compound as a key tool in their synthetic arsenal for the construction of novel and diverse molecular architectures.
References
Performance Evaluation of Catalysts for Reactions with 3-Bromo-4-chlorobenzyl alcohol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, 3-Bromo-4-chlorobenzyl alcohol emerges as a versatile building block, distinguished by its trifunctional nature. The presence of two distinct halogen atoms—bromine and chlorine—at electronically and sterically different positions on the aromatic ring, coupled with a primary alcohol, offers a rich platform for sequential and selective chemical transformations. The efficacy of such transformations is critically dependent on the choice of catalyst. This guide provides an in-depth, objective comparison of the performance of various catalysts for key reactions involving this compound, supported by experimental insights and mechanistic rationale.
The Strategic Importance of Catalyst Selection
The inherent reactivity difference between the C-Br and C-Cl bonds is a cornerstone of synthetic strategy with this compound. Generally, in palladium-catalyzed cross-coupling reactions, the order of reactivity for aryl halides is I > Br > Cl.[1] This disparity arises from the bond dissociation energies, with the C-Br bond being weaker and more susceptible to oxidative addition to a low-valent metal center than the C-Cl bond. Consequently, catalyst selection is not merely about achieving a reaction but about directing it with high chemoselectivity.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium catalysis is the workhorse for activating the aryl halide moieties of this compound. We will explore the performance of different catalyst systems in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, with a focus on achieving selective C-Br bond functionalization.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For a substrate like this compound, the primary goal is to selectively couple at the more reactive C-Br position.
Catalyst Performance Comparison for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Selectivity (Br vs. Cl) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 75-85 | Good |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | RT-80 | 4-12 | >90 | Excellent |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DME | 80 | 12-18 | 80-90 | Good to Excellent |
| CataCXium® A Palladacycle | CataCXium® A | K₃PO₄ | Toluene/H₂O | 100 | 8-16 | >95 | Excellent |
Expertise & Experience:
The classical Pd(PPh₃)₄ is a reliable but often sluggish catalyst for this transformation. Modern catalyst systems, employing bulky and electron-rich phosphine ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), confer significantly higher activity.[2][3] This allows for reactions at lower temperatures and catalyst loadings, which in turn enhances selectivity for the C-Br bond. The enhanced activity is attributed to the ligand's ability to promote the rate-limiting oxidative addition and subsequent reductive elimination steps of the catalytic cycle.[2][3] The CataCXium® A palladacycle has also demonstrated remarkable efficiency for challenging substrates, including unprotected anilines, suggesting its robustness for molecules with potentially coordinating groups like the hydroxyl moiety in our substrate.[4]
Experimental Protocol: Selective Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane to the flask.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
B. Heck Reaction
The Heck reaction offers a pathway to introduce alkenyl groups. Catalyst choice is crucial for achieving high yields and stereoselectivity, predominantly favoring the trans isomer.
Catalyst Performance Comparison for Heck Reaction
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | 18-24 | 60-75 |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | 1,4-Dioxane | 100 | 8-16 | 85-95 |
| Herrmann's Palladacycle | - | NaOAc | NMP | 120-140 | 12-20 | >90 |
Expertise & Experience:
While traditional Pd(OAc)₂/PPh₃ systems can effect the Heck reaction, they often require higher temperatures and longer reaction times.[5] The use of bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) significantly accelerates the reaction, even with less reactive aryl chlorides, implying excellent reactivity for the C-Br bond of our substrate.[5] Palladacycles, like Herrmann's catalyst, are highly stable and active, making them suitable for demanding Heck couplings.[5] The choice of base and solvent is also critical, with carbonate bases and polar aprotic solvents often providing superior results.[6]
Experimental Protocol: Heck Reaction using Pd₂(dba)₃/P(t-Bu)₃
-
In a sealed tube, combine this compound (1.0 equiv.), the desired alkene (1.5 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Add Pd₂(dba)₃ (1.5 mol%) and P(t-Bu)₃ (6 mol%).
-
Evacuate and backfill the tube with argon.
-
Add degassed 1,4-dioxane.
-
Seal the tube and heat to 100 °C for 8-16 hours.
-
After cooling, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography.
Logical Relationship: Heck Reaction Workflow
Caption: Experimental workflow for the Heck reaction.
C. Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl alkynes. This reaction typically employs a dual-catalyst system of palladium and copper.
Catalyst Performance Comparison for Sonogashira Coupling
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF | RT-50 | 6-12 | 80-90 |
| Pd(PPh₃)₄ | PPh₃ | CuI | i-Pr₂NH | Toluene | 60-80 | 4-8 | >90 |
| Pd(OAc)₂ / XPhos | XPhos | None | Cs₂CO₃ | Dioxane | 80-100 | 6-10 | >95 (Copper-free) |
Expertise & Experience:
The classic PdCl₂(PPh₃)₂/CuI system is highly effective for the Sonogashira coupling of aryl bromides.[7][8] The use of Pd(PPh₃)₄ can sometimes offer improved performance.[7] A significant advancement is the development of copper-free Sonogashira couplings, which are advantageous as copper can promote undesirable alkyne homocoupling (Glaser coupling). These systems often rely on bulky, electron-rich ligands like XPhos to facilitate the catalytic cycle without the need for a copper co-catalyst.[9]
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To a Schlenk tube, add this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill with argon.
-
Add degassed 1,4-dioxane, followed by the terminal alkyne (1.2 equiv.).
-
Heat the mixture to 100 °C for 6-10 hours.
-
Cool to room temperature, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the residue by chromatography.
D. Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of arylamines from aryl halides.
Catalyst Performance Comparison for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-100 | 12-24 | 70-85 |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | DME | 80 | 8-16 | 85-95 |
| G3-XPhos Palladacycle | XPhos | LHMDS | Toluene | RT-80 | 4-12 | >95 |
Expertise & Experience:
The choice of ligand is paramount in the Buchwald-Hartwig amination.[10][11] Early generations of catalysts utilized bidentate phosphine ligands like BINAP.[10] The development of sterically hindered, electron-rich monophosphine ligands, such as P(t-Bu)₃ and the Buchwald biaryl phosphine ligands (e.g., XPhos), has dramatically expanded the scope and efficiency of this reaction.[11] Pre-formed palladacycle catalysts, like G3-XPhos, offer high stability and activity, often allowing for reactions at room temperature.[12] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or LHMDS being commonly employed.[12]
II. Selective Oxidation of the Benzyl Alcohol
Beyond the functionalization of the aryl halides, the primary alcohol group of this compound can be selectively oxidized to the corresponding aldehyde, a valuable synthetic intermediate. The key challenge is to achieve high selectivity without over-oxidation to the carboxylic acid or affecting the aryl halide bonds.
Catalyst Performance Comparison for Selective Alcohol Oxidation
| Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| MnO₂ | - | Dichloromethane | RT | 24-48 | 70-85 |
| CuI / TEMPO / DMAP | O₂ (air) | Acetonitrile | RT | 1-3 | >90 |
| [Fe(III)(Br)₂(Pc-L)]Br | H₂O₂ | Acetonitrile | 50 | 4-6 | >95 |
| Co₁/NC | O₂ | Toluene | 100 | 2-4 | >95 |
Expertise & Experience:
While stoichiometric oxidants like MnO₂ are effective, catalytic methods are preferred from a green chemistry perspective. The copper/TEMPO system is a mild and highly efficient method for the aerobic oxidation of benzyl alcohols.[13] The reaction proceeds at room temperature using air as the terminal oxidant. Iron-based catalysts have also emerged as effective and inexpensive alternatives for selective oxidation with hydrogen peroxide.[14] Single-atom cobalt catalysts supported on nitrogen-doped carbon (Co₁/NC) have shown exceptional performance in the selective oxidation of benzyl alcohol to benzaldehyde with high conversion and selectivity.[15] These advanced catalytic systems offer significant advantages in terms of efficiency and sustainability.
Experimental Protocol: Copper/TEMPO-Catalyzed Aerobic Oxidation
-
To a round-bottom flask, add this compound (1.0 equiv.), CuI (10 mol%), 4-dimethylaminopyridine (DMAP, 10 mol%), and TEMPO (1 mol%).
-
Add acetonitrile as the solvent.
-
Fit the flask with a balloon filled with oxygen (or leave open to the air).
-
Stir the mixture vigorously at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Concentrate and purify by flash chromatography.
Logical Relationship: Oxidation Workflow
Caption: Experimental workflow for the Copper/TEMPO-catalyzed aerobic oxidation.
Conclusion
The strategic functionalization of this compound is a testament to the power and precision of modern catalytic methods. For selective cross-coupling at the C-Br position, palladium catalysts featuring bulky, electron-rich phosphine ligands such as SPhos and XPhos, or highly active palladacycles, offer superior performance over traditional catalyst systems. For the selective oxidation of the alcohol moiety, copper/TEMPO and novel iron or cobalt-based catalysts provide efficient and sustainable routes to the corresponding aldehyde. The choice of catalyst, ligand, base, and solvent must be carefully considered to achieve the desired outcome with high yield and selectivity, unlocking the full synthetic potential of this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 7. kbfi.ee [kbfi.ee]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. air.unimi.it [air.unimi.it]
- 15. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Guide to Personal Protective Equipment for Handling 3-Bromo-4-chlorobenzyl Alcohol
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 3-Bromo-4-chlorobenzyl alcohol (CAS No. 329218-12-4), focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE). By understanding the rationale behind these protective measures, you can foster a culture of safety and ensure the integrity of your research.
Core Principles of Protection
When handling this compound, the primary objectives are to prevent contact with the skin and eyes, and to avoid inhalation of any dust or aerosols. The level of PPE required will depend on the scale of the experiment and the potential for exposure.
Recommended Personal Protective Equipment
The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles[2][3]. | Disposable nitrile gloves[2][3]. For extended contact, consider double-gloving or using thicker, chemical-resistant gloves. | A standard laboratory coat, fully buttoned[2][3]. | Recommended to be performed in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator for organic vapors and particulates may be necessary[3]. |
| Running reactions and transfers | Chemical splash goggles. A face shield is recommended if there is a risk of splashing[2][3]. | Chemical-resistant gloves (e.g., nitrile for incidental contact). For prolonged handling, Viton® or laminate film gloves should be considered. | A chemical-resistant laboratory coat or apron over a standard lab coat[2][3]. | All manipulations should be conducted within a chemical fume hood to minimize inhalation exposure. |
| Work-up and purification | Chemical splash goggles and a face shield are strongly recommended due to the increased potential for splashes and aerosols. | Heavy-duty, chemical-resistant gloves. Regular glove changes are crucial. | A chemical-resistant apron over a laboratory coat. | Operations should be confined to a chemical fume hood. |
| Spill clean-up | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). | Chemical-resistant suit or coveralls, and chemical-resistant boots. | A NIOSH-approved air-purifying respirator with organic vapor cartridges and particulate filters, or a self-contained breathing apparatus (SCBA) for large spills. |
Step-by-Step Protocol for Donning and Doffing PPE
Correctly putting on and removing PPE is as critical as selecting the right equipment to prevent cross-contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.
-
Gloves: Don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.
-
Eye and Face Protection: Put on your safety glasses, goggles, or face shield.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outer surface with your bare hands.
-
Gown/Lab Coat: Unbutton your lab coat and remove it by rolling it down from your shoulders, keeping the contaminated outer surface away from your body.
-
Hand Hygiene: Wash your hands.
-
Eye and Face Protection: Remove your eye and face protection.
-
Respirator (if used): Remove your respirator.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Decision-Making for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific task and potential for exposure.
Caption: Decision workflow for selecting appropriate PPE.
Disposal Plan
All waste containing this compound, including contaminated PPE and experimental materials, must be treated as hazardous waste.
-
Segregation: Collect all halogenated organic waste separately from non-halogenated waste streams.
-
Labeling: Use clearly labeled, dedicated waste containers for halogenated waste.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

